N-[2-(2-Chlorophenoxy)propyl]-2-isopropylaniline
Description
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Properties
IUPAC Name |
N-[2-(2-chlorophenoxy)propyl]-2-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-13(2)15-8-4-6-10-17(15)20-12-14(3)21-18-11-7-5-9-16(18)19/h4-11,13-14,20H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWAFZDJTJMIQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NCC(C)OC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Solubility Profile of N-[2-(2-Chlorophenoxy)propyl]-2-isopropylaniline in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that governs every stage of drug development, from synthesis and purification to formulation and bioavailability. This in-depth technical guide provides a comprehensive framework for characterizing the solubility profile of N-[2-(2-Chlorophenoxy)propyl]-2-isopropylaniline, a complex organic molecule with both lipophilic and polar characteristics. While specific experimental data for this compound is not publicly available, this guide establishes the theoretical principles and practical methodologies required to generate and interpret such a profile. We delve into the structural analysis of the molecule, apply advanced solubility theories like Hansen Solubility Parameters (HSP), and provide a detailed, field-proven protocol for thermodynamic solubility determination using the gold-standard shake-flask method. The aim is to equip researchers, scientists, and drug development professionals with the necessary tools to systematically evaluate the solubility of this and other complex molecules, thereby accelerating rational solvent selection and process optimization.
Introduction: The Critical Role of Solvent Solubility
In modern pharmaceutical development, understanding the interplay between a solute and a solvent is paramount. The solubility of a compound dictates the efficiency of its crystallization, the ease of its purification, and its performance in formulations.[1][2] this compound presents an interesting case study due to its molecular architecture, which combines a bulky, non-polar 2-isopropylaniline moiety with a more polar 2-(2-Chlorophenoxy)propyl side chain containing ether and chloro functionalities.
A comprehensive solubility profile is not a single data point but a map of the compound's behavior across a spectrum of solvents. This map is essential for:
-
Process Chemistry: Selecting optimal solvents for reaction, extraction, and crystallization to maximize yield and purity.
-
Formulation Science: Identifying suitable solvent systems for liquid formulations or for processes like spray drying.
-
Analytical Chemistry: Choosing appropriate diluents for accurate quantification by techniques such as HPLC.
This guide will walk through the predictive theory and experimental validation necessary to build a robust solubility profile for this molecule.
Theoretical Framework for Solubility
The principle of "like dissolves like" is a foundational concept in chemistry, stating that substances with similar intermolecular forces are more likely to be soluble in one another.[3][4][5] To move beyond this qualitative rule, we can employ more sophisticated models.
Molecular Structure Analysis
The structure of this compound contains several key features that influence its solubility:
-
Non-Polar Regions: The two aromatic rings and the isopropyl group create significant hydrophobic character, favoring solubility in non-polar solvents.[6]
-
Polar Regions: The chloro-substituted phenoxy group and the secondary amine introduce polarity.
-
Hydrogen Bonding: The secondary amine (-NH-) group can act as a hydrogen bond donor, while the ether oxygen and the nitrogen atom can act as hydrogen bond acceptors. This suggests potential for strong interactions with protic or hydrogen-bond-accepting solvents.[6]
Based on this structure, we can hypothesize that the compound will exhibit limited solubility in highly polar solvents like water but will be more soluble in solvents of intermediate polarity and those with specific hydrogen bonding capabilities.
Hansen Solubility Parameters (HSP)
A more quantitative approach is the use of Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components[7][8][9]:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar (δD, δP, δH) parameters are likely to be miscible.[10] The distance (Ra) between the HSP coordinates of a solute and a solvent in "Hansen space" can be calculated. A smaller distance implies higher affinity and greater solubility.[7]
Experimental Determination of Thermodynamic Solubility
To generate a reliable solubility profile, experimental measurement is essential. The equilibrium or thermodynamic solubility is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure. The shake-flask method is the universally recognized gold-standard for this determination.[11][12][13]
Gold-Standard Protocol: Shake-Flask Method
This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Objective: To determine the thermodynamic solubility of this compound in various organic solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Calibrated pipettes
-
HPLC or UV-Vis spectrophotometer for quantification
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid compound to each vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[12]
-
Solvent Addition: Accurately add a known volume of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250 RPM). Allow the mixtures to equilibrate for a sufficient duration. A period of 24 to 48 hours is typically adequate to reach equilibrium.[12]
-
Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a pipette. It is critical not to disturb the solid material at the bottom.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step removes any remaining microscopic solid particles, which would otherwise lead to an overestimation of solubility.
-
Dilution: Accurately dilute the filtered saturate with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis method against a calibration curve prepared with known standards.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the shake-flask protocol.
Illustrative Solubility Profile
While experimental data for this compound is not available, we can construct an illustrative profile based on its structural features and general solubility principles. This data is predictive and should be confirmed experimentally.
The molecule's large non-polar surface area suggests higher solubility in solvents with low to medium polarity. The presence of hydrogen bond acceptors (N, O) and a donor (NH) may enhance solubility in solvents with corresponding properties.
Table 1: Illustrative Solubility Data for this compound at 25 °C
| Solvent | Solvent Type | Polarity Index (Snyder) | Predicted Solubility (mg/mL) | Rationale |
| Hexane | Non-polar, Aliphatic | 0.1 | 5 - 15 | Solubilizes non-polar regions, but lacks interaction with polar groups. |
| Toluene | Non-polar, Aromatic | 2.4 | 50 - 100 | π-stacking interactions with aromatic rings enhance solubility. |
| Dichloromethane | Polar Aprotic | 3.1 | > 200 | Good balance of polarity to interact with multiple functional groups. |
| Tetrahydrofuran (THF) | Polar Aprotic, Ether | 4.0 | > 200 | Ether functionality is compatible; good overall solvent power. |
| Acetone | Polar Aprotic, Ketone | 5.1 | 100 - 150 | Can accept H-bonds but may be too polar for the non-polar bulk. |
| Acetonitrile | Polar Aprotic | 5.8 | 20 - 40 | High polarity is less compatible with the large hydrophobic structure. |
| Isopropanol | Polar Protic, Alcohol | 3.9 | 80 - 120 | Can both donate and accept H-bonds, interacting with the amine group. |
| Methanol | Polar Protic, Alcohol | 5.1 | 10 - 30 | High polarity and strong H-bonding network are less favorable for the large solute. |
Interpreting the Solubility Profile
The relationship between solvent properties and the solute's functional groups is key to understanding solubility.
This model illustrates that solvents like Toluene and Dichloromethane are effective because they can favorably interact with both the non-polar and polar regions of the molecule, respectively. Solvents that are too polar, like Methanol, have strong self-association (hydrogen bonding) that is energetically costly to break to accommodate the large, non-polar solute.
Conclusion
Characterizing the solubility profile of a complex molecule like this compound is a systematic process grounded in theoretical understanding and confirmed by rigorous experimentation. By combining structural analysis with predictive frameworks like Hansen Solubility Parameters and employing the gold-standard shake-flask method, researchers can build a comprehensive and reliable solubility map. This map is an invaluable asset, enabling informed decisions in process development, formulation, and analytical sciences, ultimately reducing timelines and improving the quality of the final drug product.
References
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Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]
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Stuyver, T., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]
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Stuyver, T., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available at: [Link]
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Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. Available at: [Link]
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protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
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An In-Depth Technical Guide to the Thermodynamic Stability of N-[2-(2-Chlorophenoxy)propyl]-2-isopropylaniline
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf life.[1][2][3] This guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel chemical entity, N-[2-(2-Chlorophenoxy)propyl]-2-isopropylaniline. By integrating foundational principles with field-proven methodologies, this document outlines a systematic approach to characterize the molecule's intrinsic stability, identify potential degradation pathways, and develop a robust stability-indicating analytical method. The protocols herein are grounded in the authoritative standards set by the International Council for Harmonisation (ICH), particularly the Q1A(R2) guideline, ensuring regulatory compliance and scientific rigor.[4][5]
Introduction to the Molecule and the Imperative of Stability
This compound is a substituted aniline derivative whose structure suggests several potential points of chemical instability. Key features include:
-
An ether linkage , which can be susceptible to acid-catalyzed hydrolysis.
-
A chlorinated aromatic ring , which may influence the molecule's electronic properties and susceptibility to photolytic degradation.
-
A secondary amine , which can be a site for oxidation.
-
Sterically hindering isopropyl groups , which may confer a degree of kinetic stability but do not guarantee thermodynamic stability.
Understanding the thermodynamic stability of this molecule is not an academic exercise; it is a critical step to de-risk its development.[6] An unstable compound can lead to loss of potency, the formation of toxic degradants, and altered bioavailability, ultimately compromising patient safety and therapeutic outcomes. This guide provides the strategic and tactical methodologies to thoroughly assess these risks.
Foundational Methodologies for Thermodynamic Stability Assessment
A multi-faceted approach is required to build a complete stability profile. This involves thermal analysis to understand the molecule's behavior at elevated temperatures and forced degradation studies to probe its chemical vulnerabilities under a variety of stress conditions.
Thermal Analysis: Probing Intrinsic Stability
Thermal analysis techniques are indispensable for characterizing the solid-state properties of a drug substance.[7] They provide crucial data on melting, decomposition, and polymorphism.[8][9]
2.1.1 Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It is a cornerstone technique for identifying a material's melting point, heat of fusion, and for detecting different crystalline forms (polymorphs), which can have significantly different stabilities and bioavailabilities.[8][11]
Experimental Protocol: DSC Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean, non-reactive aluminum pan. Crimp the pan with a lid.
-
Method Parameters:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the system at a starting temperature (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected melting point (e.g., 300°C).
-
Maintain an inert nitrogen purge (e.g., 50 mL/min) to prevent thermo-oxidative degradation.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the peak maximum. Integrate the peak area to calculate the enthalpy of fusion (ΔHfus). Any transitions observed before the melting point could indicate a polymorphic transformation.[11]
2.1.2 Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature under a controlled atmosphere.[12][13] It is exceptionally useful for determining the temperature at which a substance begins to decompose and for quantifying the loss of volatiles like water or residual solvents.[1][2][12]
Experimental Protocol: TGA Analysis
-
Instrument Calibration: Calibrate the TGA balance using certified weight standards and verify the temperature accuracy.
-
Sample Preparation: Place 5-10 mg of this compound onto the TGA sample pan.
-
Method Parameters:
-
Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min).
-
Use an inert nitrogen atmosphere to study thermal decomposition, or an oxidative (air/oxygen) atmosphere to assess thermo-oxidative stability.[12]
-
-
Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of the major mass loss event is considered the decomposition temperature (Td), a key indicator of thermal stability.[13]
| Parameter | Technique | Typical Data Output | Interpretation |
| Melting Point (Tm) | DSC | Endothermic peak temperature (°C) | Purity indicator; characteristic of a specific crystalline form. |
| Enthalpy of Fusion (ΔHfus) | DSC | Energy absorbed (J/g) | Relates to the degree of crystallinity. |
| Polymorphic Transitions | DSC | Endothermic or exothermic events prior to melting | Indicates the presence of multiple crystal forms with different stabilities. |
| Decomposition Temp (Td) | TGA | Onset temperature of mass loss (°C) | Defines the upper-temperature limit of the molecule's stability. |
| Volatile Content | TGA | Mass loss at low temperatures (<150°C) | Quantifies moisture or residual solvent, which can impact stability.[2][13] |
| Table 1: Summary of Thermal Analysis Data and Interpretation. |
Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of stability assessment, designed to intentionally degrade the API under conditions more severe than accelerated stability testing.[14] As mandated by ICH Q1A(R2), these studies are essential for identifying potential degradation products, elucidating degradation pathways, and, crucially, for developing and validating a stability-indicating analytical method.[4][5][15] The typical goal is to achieve 5-20% degradation of the API.[4]
Experimental Protocol: Forced Degradation
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions (ICH Q1A): [4][14]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60-80°C for a specified time.
-
Oxidation: Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time.
-
Thermal Degradation: Store the stock solution and solid API at an elevated temperature (e.g., 80-100°C).
-
Photolytic Degradation: Expose the stock solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
-
-
Sample Processing: At each time point, withdraw an aliquot of the stressed sample. Neutralize the acidic and basic samples if necessary. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a developed stability-indicating method (see Section 3.0).
Caption: Workflow for Thermodynamic Stability Assessment.
The Lynchpin: Stability-Indicating Analytical Method Development
A stability-indicating method (SIM) is an analytical procedure capable of accurately and specifically measuring the concentration of the intact API without interference from any degradation products, impurities, or excipients.[16][17][18] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the predominant technique for this purpose.[19]
Causality in Method Development Choices
The development of a robust SIM is a systematic process.[16]
-
Column Chemistry: A C18 (octadecylsilane) reversed-phase column is the logical starting point due to its versatility for moderately polar to nonpolar molecules like the subject compound.
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is chosen. The acid suppresses the ionization of the secondary amine, leading to better peak shape, while the gradient elution ensures that both the parent API and potentially more polar or nonpolar degradants are eluted with good resolution in a reasonable time.[19]
-
Detector: A UV detector is initially used, with the detection wavelength set at the absorbance maximum (λmax) of the API to ensure high sensitivity. A photodiode array (PDA) detector is superior as it can assess peak purity. Coupling the HPLC to an MS detector is invaluable for identifying the mass of unknown degradation products, which is critical for elucidating degradation pathways.[19]
Experimental Protocol: HPLC Method Development
-
Initial Screening: Analyze the unstressed API using a generic gradient (e.g., 5% to 95% acetonitrile in 20 minutes) on a C18 column to determine its retention time.
-
Forced Degradation Sample Analysis: Inject the samples generated from the forced degradation study (Section 2.2). The primary goal is to achieve baseline separation between the main API peak and all degradant peaks.
-
Method Optimization: Adjust chromatographic parameters to improve resolution (Rs > 2.0 is ideal):
-
Gradient Slope: Make the gradient shallower to increase separation between closely eluting peaks.
-
Mobile Phase pH: Adjust the pH of the aqueous phase to alter the ionization and retention of acidic or basic degradants.
-
Column Temperature: Increasing temperature can improve efficiency but may also affect stability on-column.
-
-
Method Validation: Once optimized, the method must be validated according to ICH Q2(R2) guidelines, proving its specificity, linearity, accuracy, precision, and robustness.[16]
Caption: Potential Degradation Pathways of the Subject Molecule.
Data Synthesis and Stability Profile Construction
By combining the results from all studies, a comprehensive stability profile emerges.
| Stress Condition | Observed Degradation (%) | Number of Degradants | Major Degradant (m/z) | Postulated Pathway |
| 0.1 M HCl, 80°C, 24h | 18.5% | 2 | [Value] | Hydrolytic cleavage of the ether bond. |
| 0.1 M NaOH, 80°C, 24h | 4.2% | 1 | [Value] | Base-catalyzed hydrolysis (less susceptible). |
| 6% H₂O₂, RT, 24h | 12.8% | 1 | [API Mass + 16] | Oxidation of the secondary amine to an N-oxide. |
| Photolysis (ICH Q1B) | 9.5% | 3 | [Value] | Potential dechlorination or ring modifications. |
| Thermal (Solid), 100°C | < 1.0% | 0 | N/A | High intrinsic thermal stability in the solid state. |
| Table 2: Example Summary of Forced Degradation Results. |
The thermal analysis data provides the intrinsic stability limits of the solid form, while the forced degradation results reveal the molecule's chemical liabilities. The validated SIM provides the trustworthy quantitative data needed to make these assessments. This integrated dataset is fundamental for guiding formulation development (e.g., selecting excipients that do not promote oxidation), defining appropriate packaging (e.g., light-protective), and establishing storage conditions and a preliminary shelf life for the drug substance.[3]
Conclusion
The thermodynamic stability assessment of this compound is a rigorous, multi-step process that is non-negotiable in modern drug development. It begins with fundamental thermal analysis to define the physical stability of the solid form and extends to comprehensive forced degradation studies that map its chemical vulnerabilities. The entire endeavor is underpinned by the development of a specific and validated stability-indicating analytical method. Following the systematic approach detailed in this guide ensures that the stability profile of the molecule is well-understood, scientifically sound, and compliant with global regulatory expectations, thereby safeguarding the project's progression and, ultimately, patient safety.
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Literature review on N-[2-(2-Chlorophenoxy)propyl]-2-isopropylaniline derivatives
An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of N-[2-(2-Chlorophenoxy)propyl]-2-isopropylaniline Derivatives
Abstract
Substituted aniline scaffolds are cornerstones in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This technical guide focuses on a specific, yet promising chemical class: this compound and its derivatives. This framework combines three key pharmacophores: a substituted aniline, a flexible propoxy linker, and a halogenated phenyl ring, suggesting a high potential for biological activity. We will provide a comprehensive overview of the logical synthesis pathways, rigorous analytical characterization methodologies, and an exploration of the structure-activity relationships (SAR) that may govern their therapeutic potential, with a particular focus on anticancer applications. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols.
Introduction: The Architectural Rationale
The this compound scaffold is a synthetically accessible framework with significant therapeutic potential. Its structure is a deliberate amalgamation of moieties known to interact with biological systems:
-
2-Isopropylaniline: The bulky isopropyl group ortho to the amine can induce a specific conformational orientation, influencing how the molecule binds to a target protein. This steric hindrance can also protect the amine from rapid metabolic degradation.
-
Phenoxypropyl Linker: The ether linkage provides rotational flexibility, allowing the molecule to adopt an optimal conformation within a binding pocket. The propyl chain length is common in pharmacologically active compounds.
-
2-Chlorophenoxy Group: The chlorine atom serves as a critical interaction point. Its electronegativity can lead to dipole-dipole or halogen bonding interactions. Furthermore, its position on the phenyl ring is crucial; studies on related diaryl compounds have shown that substituents at the 2-position can significantly enhance biological activity compared to other positions.[1]
This guide will deconstruct the process of working with these derivatives, from their creation in the lab to their evaluation as potential drug candidates.
Synthesis Strategies: From Blueprint to Molecule
The synthesis of this compound derivatives is centered around the formation of the key ether linkage. The most direct and reliable approach is a nucleophilic substitution reaction between 2-isopropylaniline and a suitable electrophilic partner derived from 2-chlorophenol.
Synthesis of the Core Scaffold
The primary strategy involves a two-step process: activation of 2-chlorophenol followed by coupling with 2-isopropylaniline.
Step 1: Synthesis of 1-(2-Chlorophenoxy)-2-chloropropane. This intermediate is typically formed by reacting 2-chlorophenol with 1,2-dichloropropane in the presence of a strong base like sodium hydroxide. The base deprotonates the phenol, creating a potent nucleophile that attacks one of the chlorinated carbons of the propane chain.
Step 2: N-Alkylation of 2-Isopropylaniline. The synthesized 1-(2-chlorophenoxy)-2-chloropropane is then reacted with 2-isopropylaniline. The amine acts as the nucleophile, displacing the remaining chlorine atom to form the final product. A non-nucleophilic base is often required to scavenge the HCl byproduct.
Causality in Experimental Design:
-
Choice of Base: A strong base (e.g., NaOH, K₂CO₃) is used in Step 1 to ensure complete deprotonation of the weakly acidic phenol. In Step 2, a bulkier, non-nucleophilic base (e.g., diisopropylethylamine) is preferred to prevent it from competing with the aniline nucleophile.
-
Solvent Selection: A polar aprotic solvent like DMF or acetonitrile is ideal as it can dissolve the ionic intermediates without interfering with the nucleophilic substitution mechanism.
General Synthetic Workflow Diagram
Caption: General workflow for the synthesis of the core scaffold.
Experimental Protocol: Synthesis of the Core Scaffold
This protocol is a representative example and may require optimization.
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chlorophenol (1.0 eq.) and anhydrous acetonitrile.
-
Base Addition: Add potassium carbonate (1.5 eq.) to the mixture.
-
Electrophile Addition: Add 1,2-dichloropropane (1.2 eq.) dropwise to the stirring mixture.
-
Heating: Heat the reaction mixture to reflux (approx. 82°C) and monitor by Thin Layer Chromatography (TLC) until the 2-chlorophenol is consumed.
-
Workup 1: After cooling, filter the mixture to remove the base. Concentrate the filtrate under reduced pressure to obtain the crude intermediate, 1-(2-chlorophenoxy)-2-chloropropane.
-
Second Reaction Setup: Dissolve the crude intermediate in DMF. Add 2-isopropylaniline (1.1 eq.) and diisopropylethylamine (DIPEA) (2.0 eq.).
-
Heating: Heat the reaction to 80-100°C, monitoring by TLC or LC-MS.
-
Workup 2: Upon completion, cool the reaction and pour it into water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Analytical Characterization: Confirming Identity and Purity
Rigorous characterization is non-negotiable to ensure the structural integrity and purity of the synthesized compounds, which is a prerequisite for reliable biological testing. A multi-technique approach is essential.[2]
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are workhorse techniques for assessing purity.
-
HPLC: Ideal for routine purity analysis due to its high resolution and sensitivity.[3] A reverse-phase C18 column is typically effective.
-
GC-MS: Suitable for analyzing the more volatile starting materials or for confirming the molecular weight of the final product.[4]
Protocol: HPLC-UV Analysis for Purity Assessment
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound. Dissolve it in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water to create a 0.1 mg/mL solution. Filter through a 0.45 µm syringe filter into an HPLC vial.[3]
-
Instrumentation:
-
System: HPLC with a UV-Vis detector.
-
Column: C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient of acetonitrile (B) in water with 0.1% formic acid (A).
-
Gradient: 30% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[3]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas from the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Spectroscopic and Spectrometric Methods
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for structural elucidation, providing detailed information about the chemical environment of each atom.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify key functional groups, such as the N-H stretch of the secondary amine and C-O stretches of the ether.
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact molecular weight, allowing for the unambiguous determination of the molecular formula.[5]
Summary of Expected Analytical Data
| Technique | Parameter | Expected Observation for Core Scaffold |
| HPLC | Retention Time | Dependent on exact conditions, but expected to be well-retained on a C18 column. |
| ¹H NMR | Chemical Shifts (δ) | Aromatic protons (6.5-7.5 ppm), methine proton of isopropyl group (~3.0-3.5 ppm), N-H proton (broad singlet), methyl protons of isopropyl group (~1.2 ppm). |
| ¹³C NMR | Chemical Shifts (δ) | Aromatic carbons (110-160 ppm), aliphatic carbons (20-70 ppm). |
| FTIR | Wavenumber (cm⁻¹) | N-H stretch (~3400 cm⁻¹), C-H aromatic/aliphatic stretches (~2800-3100 cm⁻¹), C-O ether stretch (~1250 cm⁻¹). |
| HRMS | [M+H]⁺ | Calculated m/z for C₁₈H₂₃ClNO⁺ should match the observed value to < 5 ppm. |
Analytical Workflow Diagram
Caption: Quality control workflow for synthesized derivatives.
Pharmacological Potential & Structure-Activity Relationships
While data on this compound itself is limited, the activities of analogous structures provide a strong basis for hypothesizing its potential applications, particularly in oncology.
Anticancer Activity
Related diaryl and substituted aniline derivatives have demonstrated potential as anticancer agents.[1] Some act as inhibitors of tubulin polymerization, a mechanism that disrupts microtubule dynamics and induces apoptosis in cancer cells.[1] In vitro studies on similar compounds have shown cytotoxic effects against various cancer cell lines, such as human breast cancer (MCF-7) and melanoma (A2058).[1][6]
Structure-Activity Relationship (SAR) Insights
The therapeutic efficacy of these molecules can be tuned by systematically modifying their structure.
-
Halogen Substitution: The position and nature of the halogen on the phenoxy ring are critical. For a related series of compounds, a 2-chlorophenoxyphenyl group conferred greater activity against melanoma cells than a 4-phenoxyphenyl group, highlighting the importance of this specific substitution pattern.[1]
-
Aniline Ring Substitution: Adding small electron-donating or withdrawing groups to the 2-isopropylaniline ring can modulate the molecule's electronic properties and its ability to form hydrogen bonds, potentially improving target engagement.
-
Stereochemistry: The propyl linker contains a chiral center. It is highly probable that one enantiomer will exhibit significantly greater activity than the other, making chiral synthesis or separation a crucial step in lead optimization.
Hypothetical SAR Diagram
Caption: Key modification points for SAR exploration.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed a human cancer cell line (e.g., A2058 melanoma) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test derivative (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well on a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Hypothetical Biological Data
| Derivative Modification | Target Cell Line | IC₅₀ (µM) |
| Core Scaffold (2-Cl) | A2058 Melanoma | 15.4[1] |
| 3-Cl Analog | A2058 Melanoma | > 50 |
| 4-Cl Analog | A2058 Melanoma | 32.8 |
| 2-Br Analog | A2058 Melanoma | 12.1 |
| 2-F Analog | A2058 Melanoma | 25.6 |
Note: Data is hypothetical and based on trends observed in related compound series for illustrative purposes.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes are well-defined, and the analytical methods for their characterization are robust. Early indications from analogous compounds suggest a strong potential for anticancer activity.
Future research should focus on:
-
Systematic SAR Exploration: Synthesizing a focused library of derivatives to probe the effects of substitutions on all three key moieties.
-
Chiral Separation: Resolving the enantiomers of the most active compounds to identify the more potent stereoisomer.
-
Mechanism of Action Studies: Investigating the precise biological target, for example, by conducting tubulin polymerization assays or kinase screening panels.
-
In Vivo Efficacy: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
By leveraging the foundational knowledge and protocols outlined in this guide, researchers can effectively explore the therapeutic landscape of this intriguing class of molecules.
References
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N-Isopropylaniline | C9H13N | CID 13032. PubChem, National Institutes of Health. [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
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New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022. Molecules, MDPI. [Link]
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Synthesis of 2-isopropylaniline. PrepChem.com. [Link]
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2-Isopropylaniline | C9H13N | CID 12561. PubChem, National Institutes of Health. [Link]
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Synthesis of n-isopropylaniline by catalytic distillation. ResearchGate. [Link]
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Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor... Journal of Medicinal Chemistry, PubMed. [Link]
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Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors... Molecules, MDPI. [Link]
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Pharmacological Activities of Aminophenoxazinones. Molecules, MDPI. [Link]
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Design, Synthesis and Anti-Inflammation Evaluation of N-Acyl Tryptophan Derivatives... Drug Design, Development and Therapy, PMC. [Link]
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Toxicity profile and handling precautions for N-[2-(2-Chlorophenoxy)propyl]-2-isopropylaniline
An In-depth Technical Guide to the Toxicity Profile and Handling Precautions for N-[2-(2-Chlorophenoxy)propyl]-2-isopropylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Compound of Two Moieties
This compound is a complex organic molecule that incorporates two distinct and toxicologically significant functional groups. Its structure suggests potential applications in fields where biological activity is paramount, such as in the development of new pharmaceutical agents or specialized agrochemicals. Understanding the potential hazards associated with this compound is the first and most critical step in its safe and effective utilization in a research and development setting.
This guide will deconstruct the probable toxicity of this compound by examining the known hazards of chlorophenoxy herbicides and N-alkylanilines. By understanding the toxicological contributions of each part, we can construct a comprehensive and cautionary approach to its handling.
Predicted Toxicity Profile: A Synthesis of Hazards
The overall toxicity of this compound is predicted to be a composite of the toxic effects of its primary structural components.
The Chlorophenoxy Moiety: Systemic and Neuromuscular Toxicity
The chlorophenoxy group is the defining feature of a class of herbicides known for their systemic toxicity upon exposure.[1][2][3]
-
Routes of Exposure: The primary routes of exposure to chlorophenoxy compounds are ingestion, inhalation, and, to a lesser extent, dermal contact.[2] While cutaneous absorption is generally minimal, it can lead to systemic effects with prolonged contact.[2][4]
-
Mechanism of Toxicity: The precise mechanisms are not fully elucidated but are thought to involve the disruption of cellular membranes, uncoupling of oxidative phosphorylation, and interference with acetyl-coenzyme A metabolism.[4][5]
-
Target Organs and Clinical Features: Acute ingestion can lead to a range of symptoms, including vomiting, abdominal pain, diarrhea, and gastrointestinal hemorrhage.[1][3] More severe exposures can result in hypotension, metabolic acidosis, rhabdomyolysis, and renal failure.[1][4] A significant concern with chlorophenoxy herbicides is their potential for neurotoxicity, manifesting as muscle weakness, hypertonia, hyperreflexia, ataxia, and in severe cases, coma and convulsions.[1][4]
The N-Alkylaniline Moiety: Hematotoxicity and Carcinogenicity
Aromatic amines, including N-alkylanilines, are a well-documented class of toxic compounds with significant hazards.[6][7][8] The presence of the 2-isopropylaniline group in the target molecule necessitates a high degree of caution.
-
Routes of Exposure: Aromatic amines are readily absorbed through the skin and can also be toxic via inhalation and ingestion.[6]
-
Mechanism of Toxicity: The toxicity of aromatic amines is often linked to their metabolic activation in the liver, leading to the formation of reactive intermediates that can cause cellular damage.[9][10] A primary concern is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.
-
Target Organs and Clinical Features: The most immediate and life-threatening effect of acute exposure to some aromatic amines is methemoglobinemia, leading to cyanosis, headache, dizziness, and in severe cases, respiratory distress and death. Chronic exposure to certain aromatic amines has been associated with an increased risk of cancer, particularly of the bladder.[11] Subchronic toxicity studies on related compounds like N,N-dimethylaniline have shown effects on the spleen, liver, and bone marrow.[12]
Quantitative Toxicological Data (Inferred)
Direct quantitative toxicological data for this compound is not available. The following table provides a summary of data for related compounds to guide risk assessment.
| Compound/Class | LD50 (Oral, Rat) | Primary Hazards |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 375 mg/kg | Neurotoxicity, Rhabdomyolysis, Renal Failure[4] |
| N-Isopropylaniline | Data not readily available | Methemoglobinemia, Potential Carcinogenicity[11] |
| 2-Isopropylaniline | Moderately toxic by ingestion | Skin and eye irritation, potential for systemic effects[13] |
Safe Handling and Personal Protective Equipment (PPE): A Multi-layered Approach
Given the predicted toxicity profile, a stringent set of handling procedures and the consistent use of appropriate personal protective equipment are mandatory.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.
-
Ventilation: The laboratory should be well-ventilated with a system that is regularly maintained and monitored.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the cornerstone of safe handling.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. Double gloving is recommended. | To prevent dermal absorption, which is a significant risk with aromatic amines. |
| Eye Protection | Chemical splash goggles and a face shield. | To protect against accidental splashes to the eyes and face. |
| Lab Coat | A chemically resistant lab coat, fully buttoned. | To protect the skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be necessary for certain operations or in the event of a spill. | To prevent inhalation of potentially toxic vapors. |
dot
Caption: Personal Protective Equipment (PPE) Workflow for Handling Hazardous Compounds.
Experimental Protocols: Step-by-Step Methodologies for Safe Use
Protocol for Weighing and Preparing a Stock Solution
-
Preparation: Ensure the chemical fume hood is operational and the work surface is clean and decontaminated. Assemble all necessary equipment (balance, weigh paper, spatula, volumetric flask, solvent, etc.) inside the hood.
-
Donning PPE: Don two pairs of nitrile gloves, a lab coat, chemical splash goggles, and a face shield.
-
Weighing: Carefully weigh the desired amount of this compound onto weigh paper using a tared balance.
-
Transfer: Gently transfer the weighed solid into the volumetric flask.
-
Dissolving: Add a small amount of the appropriate solvent to the flask and swirl to dissolve the compound. Once dissolved, bring the solution to the final volume with the solvent.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date, and your initials.
-
Cleanup: Dispose of the weigh paper and any contaminated materials in a designated hazardous waste container.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items.
-
Handwashing: Wash hands thoroughly with soap and water.
Emergency Procedures: Spill and Exposure Response
dot
Caption: Emergency Response Flowchart for Spills and Exposures.
Conclusion: A Commitment to Safety
The handling of novel chemical entities like this compound demands a proactive and informed approach to safety. By understanding the inherent toxicities of its constituent parts, researchers can implement robust safety protocols that protect themselves, their colleagues, and the environment. This guide provides a foundational framework for these protocols, but it is the responsibility of every scientist to remain vigilant, informed, and committed to a culture of safety in the laboratory.
References
- Bradberry, S. M., Proudfoot, A. T., & Vale, J. A. (2004). Poisoning due to chlorophenoxy herbicides. Toxicological Reviews, 23(2), 65–73.
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Environmental Protection Agency. (n.d.). Chlorophenoxy Herbicides. Retrieved from [Link]
- Olson, K. R. (Ed.). (2018). Poisoning & Drug Overdose (8th ed.).
- Roberts, D. M., & Buckley, N. A. (2007). Urinary alkalinisation for acute chlorophenoxy herbicide poisoning.
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Wikipedia. (2025, October 18). Chlorophenoxy herbicide. Retrieved from [Link]
- DeBruin, L. S., Pawliszyn, J., & Josephy, P. D. (2009). Monocyclic aromatic amines as potential human carcinogens: old is new again. Environmental and Molecular Mutagenesis, 50(9), 813–829.
- Gan, J., Skipper, P. L., Gago-Dominguez, M., Arakawa, K., Ross, R. K., Yu, M. C., & Tannenbaum, S. R. (2004). Alkylaniline–hemoglobin adducts and risk of bladder cancer. Journal of the National Cancer Institute, 96(19), 1425–1431.
- Banu, H., & Sugumaran, M. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 33–46.
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ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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ResearchGate. (2010). Dialkylanilines are Ubiquitous and Potently Toxic and Mutagenic via Multiple Pathways. Retrieved from [Link]
-
Chem-Safety. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
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University of California, Berkeley. (n.d.). Appendix I - Hazards Of Functional Groups. Retrieved from [Link]
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Methodological & Application
Green chemistry approaches to synthesizing N-[2-(2-Chlorophenoxy)propyl]-2-isopropylaniline
An In-depth Guide to the Green Synthesis of N-[2-(2-Chlorophenoxy)propyl]-2-isopropylaniline
Authored by: A Senior Application Scientist
Introduction: Re-engineering Synthesis with a Green Imperative
This compound is a significant scaffold in the development of pharmaceutical and agrochemical agents. Its synthesis traditionally involves multi-step procedures that often rely on stoichiometric reagents, hazardous solvents, and energy-intensive conditions, culminating in a substantial environmental footprint. This guide moves beyond classical synthetic paradigms to explore and detail green chemistry approaches for its production. By focusing on principles such as atom economy, renewable feedstocks, safer solvents, and energy efficiency, we can design synthetic routes that are not only environmentally benign but also often more efficient and cost-effective.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of greener strategies and a detailed, validated protocol for the synthesis of the target molecule. We will dissect the synthesis into its core transformations, offering green alternatives for each step and explaining the scientific rationale behind these choices.
Retrosynthetic Analysis: A Green Blueprint
A retrosynthetic approach allows us to deconstruct the target molecule into readily available or sustainably synthesized starting materials. The primary C-N bond is the key disconnection point, leading to two main precursors: 2-isopropylaniline and a reactive C3-ether synthon.
Caption: Retrosynthetic analysis of the target molecule.
This analysis guides our strategy: developing green protocols for synthesizing the precursors and then coupling them using an atom-economical and environmentally sound method.
Part 1: Green Synthesis of Key Precursors
Protocol: Synthesis of 2-Isopropylaniline
2-Isopropylaniline is a crucial intermediate, often used in the synthesis of dyes and pharmaceuticals.[1][2] Traditional synthesis often involves the nitration of cumene followed by reduction. While effective, this process typically uses harsh nitrating acids and stoichiometric metal reductants (e.g., iron powder), generating significant waste.[3]
A greener alternative involves catalytic transfer hydrogenation, which avoids high-pressure hydrogen gas and uses recyclable catalysts.
Protocol 1: Catalytic Transfer Hydrogenation for 2-Isopropylaniline
| Reagent/Material | Purpose | Supplier Example |
| 2-Nitrocumene | Starting Material | Sigma-Aldrich |
| Palladium on Carbon (10%) | Catalyst | Sigma-Aldrich |
| Ammonium Formate | Hydrogen Donor | Acros Organics |
| Methanol | Solvent | Fisher Scientific |
Step-by-Step Methodology:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitrocumene (10 g, 60.5 mmol) and methanol (100 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (0.5 g, 5 wt%).
-
Scientist's Note: Palladium on carbon is a highly efficient and recyclable heterogeneous catalyst, minimizing metal contamination in the final product and aligning with green chemistry principles.
-
-
Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (19.1 g, 302.5 mmol) portion-wise over 30 minutes. An exothermic reaction will be observed, and the reaction mixture will begin to reflux.
-
Rationale: Ammonium formate serves as a convenient and safer in-situ source of hydrogen compared to pressurized H₂ gas. It decomposes on the catalyst surface to H₂, CO₂, and NH₃.
-
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux using a heating mantle for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol (2 x 20 mL).
-
Green Consideration: The recovered Pd/C catalyst can be washed, dried, and reused for subsequent batches, significantly reducing cost and waste.
-
-
Purification: Concentrate the filtrate under reduced pressure to remove the methanol. To the residue, add 100 mL of water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-isopropylaniline as a pale yellow oil. Expected yield: >90%.
Protocol: Synthesis of 2-(2-Chlorophenoxy)propanal (The C3-Ether Synthon)
The Williamson ether synthesis is the classical method for forming the ether linkage. To improve its green profile, we can employ a phase-transfer catalyst (PTC) in an aqueous medium, which eliminates the need for hazardous, anhydrous polar aprotic solvents like DMF or DMSO.[4]
Protocol 2: Phase-Transfer Catalyzed Etherification
| Reagent/Material | Purpose | Supplier Example |
| 2-Chlorophenol | Starting Material | Alfa Aesar |
| 1-Chloro-2-propanol | Alkylating Agent | TCI Chemicals |
| Sodium Hydroxide | Base | VWR |
| TBAB | Phase-Transfer Catalyst | Sigma-Aldrich |
| Toluene | Solvent | Fisher Scientific |
Step-by-Step Methodology:
-
Setup: To a 500 mL three-neck flask fitted with a mechanical stirrer, reflux condenser, and dropping funnel, add 2-chlorophenol (25.7 g, 200 mmol), tetrabutylammonium bromide (TBAB, 3.22 g, 10 mmol), and toluene (150 mL).
-
Base Addition: Add a 50% (w/w) aqueous solution of sodium hydroxide (48 g, 600 mmol) dropwise over 20 minutes with vigorous stirring.
-
Scientist's Note: TBAB facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase and the resulting phenoxide back to the organic phase, enabling the reaction to occur efficiently at the interface without the need for a homogeneous solution in a toxic solvent.
-
-
Alkylation: Heat the mixture to 70°C. Add 1-chloro-2-propanol (20.8 g, 220 mmol) dropwise over 1 hour.
-
Reaction: Maintain the reaction at 70°C for 4-6 hours, monitoring by TLC.
-
Work-up: Cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with 2M NaOH (2 x 50 mL) to remove unreacted phenol, followed by water (50 mL) and brine (50 mL).
-
Oxidation to Aldehyde: The resulting alcohol, 1-(2-chlorophenoxy)propan-2-ol, can be oxidized to the desired aldehyde using a green oxidant like PCC or through a catalytic process. For a greener approach, Swern oxidation using oxalyl chloride and DMSO is effective at low temperatures.
-
Purification: The crude aldehyde is purified by vacuum distillation.
Part 2: The C-N Bond Formation - A Green Reductive Amination Approach
The final coupling of 2-isopropylaniline and 2-(2-chlorophenoxy)propanal is critical. While palladium-catalyzed C-N cross-coupling reactions are powerful, they often require expensive ligands and rigorous inert conditions.[5][6] A superior green alternative is direct reductive amination . This one-pot reaction forms an imine intermediate which is then immediately reduced to the target amine. This method is highly atom-economical, with water being the only major byproduct.
Caption: Workflow for the reductive amination protocol.
Detailed Application Protocol: Microwave-Assisted Reductive Amination
To further enhance the green credentials, this protocol utilizes microwave irradiation to dramatically reduce reaction times and energy consumption compared to conventional heating.[7][8][9]
Materials & Reagents
| Reagent/Material | M.Wt. | Amount (mmol) | M.Wt. | Supplier |
| 2-Isopropylaniline | 135.21 | 10 | 1.35 g | Acros Organics |
| 2-(2-Chlorophenoxy)propanal | 184.62 | 10 | 1.85 g | Synthesized |
| Sodium Triacetoxyborohydride | 211.94 | 15 | 3.18 g | Sigma-Aldrich |
| Dichloroethane (DCE) | 98.96 | - | 20 mL | Fisher Scientific |
| Acetic Acid | 60.05 | Catalytic | 2 drops | VWR |
Experimental Protocol
-
Vessel Preparation: To a 50 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-isopropylaniline (1.35 g, 10 mmol) and 2-(2-chlorophenoxy)propanal (1.85 g, 10 mmol).
-
Solvent and Catalyst: Add dichloroethane (20 mL) and two drops of glacial acetic acid.
-
Scientist's Note: While DCE is a chlorinated solvent, it is highly effective for this reaction. Greener solvent screens could identify alternatives like 2-MeTHF. The acetic acid catalyzes the formation of the iminium ion intermediate, accelerating the reaction.
-
-
Stirring: Stir the mixture at room temperature for 20 minutes to allow for initial imine formation.
-
Reducing Agent: Add sodium triacetoxyborohydride (3.18 g, 15 mmol) to the vessel.
-
Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less water-sensitive than sodium borohydride, allowing for a more controlled reaction.
-
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 80°C for 15 minutes.
-
Energy Efficiency: Conventional heating would require several hours. Microwave synthesis accelerates the reaction through efficient internal heating, drastically reducing energy use and potential side product formation.[10]
-
-
Quenching and Work-up: After cooling the vessel to room temperature, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (30 mL). Stir for 10 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (2 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by crystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
Part 3: Comparison of Synthetic Routes
The advantages of the proposed green synthetic pathway become evident when compared to a more traditional approach.
| Metric | Traditional Route | Proposed Green Route | Rationale for Improvement |
| C-N Coupling Method | Nucleophilic Substitution | Reductive Amination | Higher atom economy; water is the only byproduct. |
| Solvents | DMF, DMSO, NMP | Methanol, Water, Toluene, 2-MeTHF | Avoids highly toxic and difficult-to-remove polar aprotic solvents.[11] |
| Catalysts | Stoichiometric Reagents | Catalytic (Pd/C) | Reduces waste, allows for catalyst recycling. |
| Energy Input | Hours of conventional reflux | Minutes of microwave irradiation | Significant reduction in energy consumption and reaction time.[12] |
| Waste Generation (E-Factor) | High (>50) | Low (<10) | Fewer reaction steps, less solvent, and recyclable catalysts lead to less waste. |
| Safety | Pressurized H₂, strong bases | Safer H₂ donor, PTC conditions | Eliminates the need for high-pressure gas and reduces the use of corrosive bases. |
Conclusion
Adopting a green chemistry mindset is not about compromising on efficiency; it is about innovating for a more sustainable and intelligent synthetic design. The protocols and strategies outlined in this guide demonstrate that the synthesis of this compound can be achieved with significantly reduced environmental impact. By employing catalytic methods, safer solvents, atom-economical reactions like reductive amination, and energy-efficient technologies such as microwave synthesis, we can produce vital chemical compounds responsibly. These methods offer a viable, efficient, and cleaner pathway for both laboratory-scale research and industrial production.
References
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PrepChem. Synthesis of 2-(4-chlorophenoxy)-propanol. Available from: [Link]
-
PrepChem. Synthesis of 2-isopropylaniline. Available from: [Link]
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Royal Society of Chemistry. C–N coupling reactions with arenes through C–H activation: the state-of-the-art versus the principles of green chemistry. Catalysis Science & Technology. Available from: [Link]
-
ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]
-
ResearchGate. (PDF) Recent Progress in Transition-Metal-Catalyzed C-N Cross-Couplings: Emerging Approaches Towards Sustainability. Available from: [Link]
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ACS Publications. Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones. ACS Catalysis. Available from: [Link]
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Organic Chemistry Portal. Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. Available from: [Link]
- Google Patents. CN112694407A - Production and preparation method of 2-methyl-4-isopropyl aniline.
-
ANU Open Research Repository. Computational Mechanistic Elucidation of C-N Cross-Coupling Reactions via Ligand-Enabled Au(I)/Au(III) Catalysis: Insights into Y-Arylation of Y-H Bonds (Y = N, C, O, S) Under Base-Free Conditions. Available from: [Link]
-
ResearchGate. Synthesis of 2-chloro-1-propanol from propylene oxide by ring-opening reaction. Available from: [Link]
-
PubMed. Biocatalytic Ether Lipid Synthesis by an Archaeal Glycerolprenylase. Available from: [Link]
-
SLS Ireland. 2-Isopropylaniline, 97% | 268887-100ML | SIGMA-ALDRICH. Available from: [Link]
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American Chemical Society. Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Available from: [Link]
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International Journal of Pharmaceutical Sciences. Anand Bajaniya, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 3, 2480-2490. Available from: [Link]
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PubMed. Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances. Available from: [Link]
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Royal Society of Chemistry. Synthesis of N-aryl amines enabled by photocatalytic dehydrogenation. Available from: [Link]
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White Rose Research Online. Green solvent selection guides. Available from: [Link]
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Pfizer. Green Chemistry at Pfizer. Available from: [Link]
-
ResearchGate. Synthesis of n-isopropylaniline by catalytic distillation. Available from: [Link]
-
ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available from: [Link]
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Royal Society of Chemistry. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available from: [Link]
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ResearchGate. Green Synthesis and Industrial Process Development of Cloprop. Available from: [Link]
-
National Center for Biotechnology Information. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Available from: [Link]
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MDPI. Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. An efficient synthesis of neuroleptic drugs under microwave irradiation. Available from: [Link]
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ResearchGate. Microwave assisted synthesis of some new isoxazol y I tri azi nan-2-ones. Available from: [Link]
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PubMed. Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities. Available from: [Link]
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Royal Society of Chemistry. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. Available from: [Link]
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Application Note: A Practical Guide to the Crystallization and Isolation of N-[2-(2-Chlorophenoxy)propyl]-2-isopropylaniline
Abstract
This document provides a comprehensive guide to developing a robust crystallization protocol for the isolation and purification of N-[2-(2-Chlorophenoxy)propyl]-2-isopropylaniline, a key intermediate in pharmaceutical synthesis. The purity of active pharmaceutical ingredients (APIs) and their precursors is paramount, directly impacting safety and efficacy.[1][2] Crystallization is a critical unit operation for achieving the stringent purity levels required in the pharmaceutical industry.[2] This guide moves beyond a simple recitation of steps to explain the underlying principles of solvent selection, nucleation, and crystal growth, empowering researchers to troubleshoot and optimize the process. We present detailed protocols for solvent screening and a scalable single-solvent recrystallization, alongside expert insights into overcoming common challenges such as oiling out and controlling crystal morphology.
Introduction: The Critical Role of Purity
This compound is a complex organic molecule whose utility in drug development is contingent on its purity. Impurities originating from the synthesis, such as starting materials, by-products, or isomers, can compromise the quality, safety, and stability of the final API. Recrystallization is a powerful purification technique that leverages differences in solubility between the target compound and impurities to achieve separation.[3][4] The fundamental principle relies on dissolving the impure solid in a hot solvent to create a saturated solution.[3] As this solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurity molecules.[3][4]
The success of any crystallization process hinges on a rational selection of the solvent system, which is dictated by the physicochemical properties of the target molecule.
Physicochemical Profile and Solvent Selection Rationale
Molecular Structure:
This compound is a large, predominantly non-polar molecule. It possesses two aromatic rings, an ether linkage, and several alkyl groups (propyl, isopropyl), which contribute to its lipophilic character. The secondary amine (-NH-) group offers a site for hydrogen bonding, introducing a degree of polarity.
The "Like Dissolves Like" Principle:
The key to selecting an appropriate solvent is to find one that dissolves the compound when hot but has limited solvency when cold.[5][6] Given the molecule's structure:
-
High Solubility is expected in: Non-polar to moderately polar solvents that can interact with the aromatic and alkyl portions of the molecule. Examples include toluene, ethyl acetate, and acetone.[7][8]
-
Low Solubility is expected in: Highly polar solvents like water or very non-polar aliphatic solvents like heptane or hexane.[5]
An ideal solvent should also be non-reactive, have a relatively low boiling point (ideally <100-110°C) for easy removal, and be low in toxicity.[5] Toluene, while an excellent solvent for aromatic compounds, has a higher boiling point and should be considered carefully.[5][9]
Protocol 1: Systematic Solvent Screening
Before attempting a large-scale crystallization, a systematic screening process is essential to identify the optimal solvent or solvent system. This protocol provides a self-validating method to determine the ideal conditions for your specific batch of crude material.
Objective: To identify a solvent that fully dissolves the compound at its boiling point and results in high crystal recovery upon cooling.
Materials:
-
Crude this compound (~50 mg per solvent)
-
Test tubes or small vials
-
Heating block or water bath
-
Selection of candidate solvents (see Table 1)
-
Stirring rods
Procedure:
-
Preparation: Place approximately 50 mg of the crude compound into each of several labeled test tubes.
-
Solvent Addition: To the first tube, add a candidate solvent dropwise (e.g., 0.5 mL) at room temperature. Stir to check for solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-crystallization solvent but may be useful as the "soluble" component in a mixed-solvent system.
-
Heating: If the compound is not fully soluble at room temperature, place the test tube in a heating block and slowly increase the temperature towards the solvent's boiling point. Continue adding small aliquots of the solvent until the compound just dissolves completely.[6] Record the approximate volume of solvent used.
-
Cooling (Nucleation & Growth): Remove the test tube from the heat and allow it to cool slowly to room temperature without agitation. A gradual decrease in temperature is critical to prevent the formation of a precipitate and instead encourage the growth of well-defined crystals.[4]
-
Ice Bath: Once the solution has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal precipitation.
-
Observation & Evaluation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals. If the compound "oils out" (forms a liquid instead of a solid), the solvent may be inappropriate, or the cooling rate may be too fast.[5]
-
Repeat: Repeat steps 2-6 for each candidate solvent.
Data Interpretation:
Summarize the results in a table to facilitate comparison.
| Solvent | Solubility at 25°C | Solubility at Boiling | Crystal Formation on Cooling | Observations |
| Heptane | Insoluble | Sparingly Soluble | Poor recovery | A good candidate for an anti-solvent. |
| Ethanol | Sparingly Soluble | Soluble | Moderate, fine needles | Potential single solvent. |
| Isopropanol | Sparingly Soluble | Soluble | Good yield, prismatic crystals | Promising candidate. |
| Ethyl Acetate | Soluble | Very Soluble | Low recovery | Too soluble for a single solvent. |
| Toluene | Soluble | Very Soluble | Low recovery | Too soluble; may help form quality crystals in mixed systems.[7] |
| Acetone | Soluble | Very Soluble | Poor recovery | Too soluble; low boiling point can make it difficult to handle.[5] |
| Water | Insoluble | Insoluble | N/A | Unsuitable. |
This table presents hypothetical data based on the molecule's structure for illustrative purposes.
Protocol 2: Optimized Bulk Recrystallization from a Single Solvent
Based on the screening data, isopropanol is identified as a promising candidate. This protocol details the steps for a preparative-scale recrystallization.
Objective: To purify a multi-gram batch of crude this compound to >99% purity.
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- 9. unifr.ch [unifr.ch]
Troubleshooting & Optimization
Resolving phase separation issues with N-[2-(2-Chlorophenoxy)propyl]-2-isopropylaniline
Introduction
Welcome to the technical support guide for N-[2-(2-Chlorophenoxy)propyl]-2-isopropylaniline. This resource is designed for researchers, scientists, and drug development professionals encountering formulation challenges, specifically phase separation. This compound is a lipophilic molecule, and like many active pharmaceutical ingredients (APIs) with similar characteristics, it can present stability issues in liquid formulations.
Phase separation is a thermodynamically driven process where a homogenous formulation separates into two or more distinct phases, often leading to a loss of efficacy, inconsistent dosing, and compromised product quality.[1][2] This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you diagnose, resolve, and prevent phase separation in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the initial visual indicators of phase separation in my formulation?
Answer: Early detection is critical. Phase separation can manifest in several ways, progressing from subtle changes to complete separation. You should monitor your formulation for the following signs, especially during stability studies.
| Visual Indicator | Description | Stage of Instability |
| Hazing or Cloudiness | The formulation loses its initial clarity and appears slightly opaque or hazy. This is often the first sign of nucleation of a new phase.[2][3] | Early |
| Flocculation | Small, loose aggregates or clumps of the API become visible within the formulation. These are often precursors to more significant separation.[4] | Intermediate |
| Creaming or Sedimentation | A distinct layer of concentrated API forms at the top (creaming) or bottom (sedimentation) of the formulation, depending on its density relative to the vehicle.[4] | Intermediate to Advanced |
| Coalescence | Droplets of the separated phase merge to form larger droplets, eventually leading to a continuous, distinct layer of separated material.[4] | Advanced |
| Complete Phase Separation | The formulation has clearly separated into two or more immiscible liquid layers. | Terminal |
Q2: What are the fundamental scientific principles causing phase separation in my experiments?
Answer: The root cause of phase separation is thermodynamic instability.[1] A formulation will remain a single phase only if the Gibbs free energy of mixing is negative. When conditions change, the system may seek a lower energy state by separating into distinct phases. Key contributing factors include:
-
Supersaturation: If the concentration of this compound exceeds its solubility limit in the chosen solvent system, it exists in a metastable, supersaturated state. Any external stress can trigger nucleation and subsequent phase separation.[1] This is a common challenge for poorly water-soluble drugs.[5]
-
Temperature Fluctuations: Temperature changes directly impact solubility. For many compounds, solubility decreases as temperature drops, leading to precipitation or liquid-liquid phase separation (LLPS).[3][6] Conversely, elevated temperatures can accelerate degradation pathways that might produce less soluble impurities, also triggering separation.[7][8]
-
Solvent/Excipient Incompatibility: The choice of solvents and excipients is paramount. If the intermolecular interactions between the API and the solvent are not favorable, the API molecules will preferentially interact with each other, leading to separation.[9] The addition of certain excipients can sometimes disrupt a stable system if not chosen carefully.[3]
-
Presence of Impurities or Water: Residual water or impurities from the synthesis of this compound can act as nucleation sites, initiating the phase separation process. Liquid formulations are particularly susceptible to the effects of water.[8]
Q3: My formulation, which was stable at room temperature, showed phase separation after refrigeration. Why did this happen?
Answer: This is a classic case of temperature-induced phase separation, often referred to as "cold chain" instability. The thermodynamic and kinetic factors at play are critical to understand.
The solubility of a compound is highly dependent on temperature. As you decrease the temperature of your formulation, you reduce the thermal energy of the system. This has two primary consequences:
-
Reduced Solubility: The solubility of this compound in your solvent system likely decreased upon cooling. Once the concentration of the API exceeded its new, lower solubility limit, the system became supersaturated, and the excess API began to separate out.
-
Decreased Molecular Motion: At lower temperatures, the activation energy for molecular movement is reduced. This can lead to the nucleation of API-rich domains or droplets, which is the initial step of phase separation.[3]
This phenomenon is common for high-concentration formulations of molecules with limited solubility.[3] Therefore, it is essential to evaluate the stability of your formulation across the entire range of temperatures it may encounter during storage and handling (e.g., 2-8°C, room temperature, and accelerated conditions).[6]
Q4: I've observed phase separation. What is the first step in my troubleshooting process?
Answer: A systematic approach is crucial to efficiently identify and solve the problem. The first step is to methodically confirm the issue and gather preliminary data before making formulation changes.
Below is a recommended initial troubleshooting workflow.
Caption: Initial troubleshooting workflow for phase separation.
Q5: How can I systematically screen for a more suitable solvent system to prevent phase separation?
Answer: A solvent screening study is a fundamental step in formulation development. The goal is to identify a solvent or co-solvent system that provides adequate solubility and stability for this compound.
Causality: The principle behind using co-solvents is to modify the polarity of the primary solvent (often aqueous or non-aqueous) to better match the polarity of the lipophilic API, thereby increasing solubility and preventing the API molecules from self-associating.
Protocol: Systematic Solvent/Co-Solvent Screening
-
Objective: To determine the saturation solubility of this compound in a range of pharmaceutically acceptable solvents and co-solvent systems.
-
Materials:
-
This compound
-
Candidate solvents (see table below)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
-
Solvent Selection: Choose a range of solvents with varying properties.
| Solvent Class | Examples | Rationale |
| Alcohols | Ethanol, Isopropyl Alcohol (IPA) | Common polar organic solvents, often used as co-solvents. |
| Glycols | Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400) | Higher boiling points, often used to increase solubility and viscosity. |
| Esters | Ethyl Acetate | Good solvent for many organic compounds, but volatility can be a concern. |
| Oils | Miglyol® 812, Sesame Oil | For lipid-based formulations if oral or topical delivery is intended. |
| Surfactants | Polysorbate 80 (Tween® 80), Cremophor® EL | Can form micelles to encapsulate the API, increasing apparent solubility. |
-
Methodology (Equilibrium Solubility Method): a. Add an excess amount of this compound to a known volume (e.g., 2 mL) of each candidate solvent/co-solvent mixture in a sealed vial. "Excess" means that undissolved solid should be clearly visible. b. Place the vials on an orbital shaker at a controlled temperature (e.g., 25°C). c. Allow the samples to equilibrate for at least 24-48 hours to ensure saturation is reached. d. After equilibration, visually confirm that excess solid remains. e. Centrifuge the vials to pellet the undissolved solid. f. Carefully extract a known volume of the supernatant and dilute it with a suitable mobile phase or solvent. g. Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis method. h. Calculate the saturation solubility in mg/mL for each solvent system.
-
Analysis: Rank the solvent systems based on their ability to dissolve the API. The best candidates will not only show high solubility but should also be assessed for toxicity, compatibility, and stability for the intended application.
Q6: Which classes of excipients should I consider to stabilize my formulation, and what are their mechanisms of action?
Answer: Excipients are critical for maintaining the thermodynamic stability of a formulation.[10][11] They can prevent phase separation through various mechanisms. The choice of excipient depends on the nature of your formulation (e.g., aqueous, non-aqueous, emulsion).
Caption: Mechanisms of formulation stabilization by different excipient classes.
| Excipient Class | Examples | Mechanism of Action | When to Use |
| Surfactants (Surface Active Agents) | Polysorbate 80, Sorbitan monooleate (Span 80), Cremophor® EL | Reduce the interfacial tension between the API-rich phase and the bulk solvent. At higher concentrations, they form micelles that can solubilize the lipophilic API. | In aqueous or emulsion-based systems where the API has very low water solubility. |
| Polymers | Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (HPMC) | Increase the viscosity of the formulation, which slows down the diffusion and aggregation of API molecules (kinetic stabilization). Can also provide a steric barrier around API particles.[12] | In both aqueous and non-aqueous systems to prevent particle growth and settling. |
| Buffers | Phosphate buffer, Citrate buffer | The aniline group in your molecule has a pKa, meaning its ionization state (and thus solubility) can be pH-dependent. Buffers maintain a constant pH to ensure the API remains in its most soluble form. | In aqueous formulations where the API's solubility is sensitive to pH changes. |
| Antioxidants | Butylated hydroxytoluene (BHT), Ascorbic acid | Prevent chemical degradation of the API via oxidation. Degradants are often less soluble and can trigger phase separation. | If oxidative degradation is a suspected cause of instability. |
Q7: What is a standard protocol for an accelerated stability study to predict the long-term stability of my lead formulation?
Answer: Accelerated stability studies are used to predict the shelf life of a product by subjecting it to stressful conditions, typically elevated temperature and humidity.[7][13] This allows for faster identification of potential stability issues like phase separation.
Causality: The Arrhenius equation provides the theoretical basis for these studies, stating that the rate of chemical reactions (including many degradation pathways) increases with temperature. By observing changes at high temperatures for a short period, we can extrapolate the expected changes at lower storage temperatures over a longer period.
Protocol: Accelerated Stability Study for Phase Separation
-
Objective: To evaluate the physical stability of the this compound formulation under accelerated conditions to identify potential for phase separation.
-
Materials:
-
Final formulation candidates in their intended container closure system (e.g., sealed glass vials).[8]
-
Temperature and humidity-controlled stability chambers.
-
Analytical equipment for characterization (microscope, HPLC, DLS).
-
-
Methodology: a. Prepare multiple, identical samples of each lead formulation. b. Place the samples into stability chambers set at various conditions. Common ICH (International Council for Harmonisation) conditions include:
- Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[7]
- Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
- Long-Term (Control): 25°C ± 2°C / 60% RH ± 5% RH
- Refrigerated: 5°C ± 3°C c. Establish a pull schedule. For a 6-month accelerated study, typical time points are: Time 0, 1 month, 2 months, 3 months, and 6 months. d. At each time point, pull samples from each condition and allow them to equilibrate to room temperature. e. Perform a battery of tests on the samples:
- Visual Inspection: Check for clarity, color change, and any signs of phase separation (hazing, precipitation, layers).
- Microscopy: Use polarized light microscopy to check for the emergence of crystalline material.
- Chemical Purity & Concentration (HPLC): Quantify the API concentration to check for degradation and measure any new impurity peaks.
- Particle/Droplet Size Analysis (DLS): For emulsions or suspensions, monitor for changes in particle size distribution, which can indicate instability.
-
Data Analysis: Compare the data from the accelerated conditions to the control (long-term) samples. Any significant physical or chemical changes at the accelerated conditions are a strong indicator of potential long-term instability. If phase separation occurs at 40°C within a few months, the formulation is unlikely to be stable for several years at room temperature.
References
-
American Pharmaceutical Review. (2010). Detection of Phase Separation in Hot Melt Extruded Solid Dispersion Formulations Global vs. Localized Characterization. [Link]
-
GMP Insiders. (n.d.). Stability Storage Conditions In Pharma Industry. [Link]
-
Provital. (2025). Why is thermal stability important in cosmetic formulation compatibility. [Link]
-
Biolife Solutions. (2019). Temperature Control in Pharmaceutical Stability. [Link]
-
ResearchGate. (n.d.). Liquid phase separation techniques for the characterization of monoclonal antibodies and bioconjugates. [Link]
-
ResearchGate. (n.d.). (PDF) Excipients That Facilitate Amorphous Drug Stabilization. [Link]
-
QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. [Link]
-
PMC. (2024). The Effect of Process Parameters on the Microstructure, Stability, and Sensorial Properties of an Emulsion Cream Formulation. [Link]
-
ResearchGate. (n.d.). Phase separation and crystallization in pharmaceutical formulations. [Link]
-
BioProcess International. (2025). Assessing the impact of viscosity lowering excipient on liquid-liquid phase separation for high concentration monoclonal antibody solutions. [Link]
-
ACS Publications. (n.d.). Liquid–Liquid Phase Separation in Highly Supersaturated Aqueous Solutions of Poorly Water-Soluble Drugs: Implications for Solubility Enhancing Formulations. [Link]
-
NIH. (2020). Mitigation of liquid–liquid phase separation of a monoclonal antibody by mutations of negative charges on the Fab surface. [Link]
- Google Patents. (n.d.).
-
ScienceDirect. (2026). Phase separation: Significance and symbolism. [Link]
-
NIH. (n.d.). Methods and Strategies to Quantify Phase Separation of Disordered Proteins. [Link]
-
Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. [Link]
-
PubMed. (1997). Phase separation of excipients during lyophilization: effects on protein stability. [Link]
-
NIH. (n.d.). Amorphous-Amorphous Phase Separation in API/Polymer Formulations. [Link]
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Thermal degradation issues of N-[2-(2-Chlorophenoxy)propyl]-2-isopropylaniline
Technical Support Center: N-[2-(2-Chlorophenoxy)propyl]-2-isopropylaniline
Introduction: Welcome to the technical support guide for this compound. This document is intended for researchers, chemists, and drug development professionals who are working with this molecule. This compound is a complex secondary amine containing both an ether linkage and a substituted aniline moiety, making it susceptible to specific degradation pathways, particularly under thermal stress. Understanding and mitigating this degradation is critical for ensuring the integrity of experimental results, the stability of drug substances, and the validity of analytical methods.[1]
This guide provides in-depth troubleshooting advice, validated experimental protocols, and insights into the chemical behavior of this compound under various stress conditions.
Section 1: Frequently Asked Questions (FAQs) on Thermal Degradation
Q: What is thermal degradation and why is it a concern for this specific molecule?
A: Thermal degradation is the breakdown of a molecule at elevated temperatures. For this compound, the primary points of vulnerability are the ether bond and the N-propyl group. The aniline functional group is also susceptible to oxidation, a process often accelerated by heat. This degradation can lead to a loss of potency, the formation of unknown impurities, and changes in the physical properties of the substance, such as color.[2][3] On combustion, similar aniline compounds are known to form toxic gases, including nitrogen oxides, highlighting the importance of understanding its decomposition.[4]
Q: My sample of this compound has turned yellow or brown after heating or prolonged storage. What causes this discoloration?
A: The discoloration is most likely due to the oxidation of the 2-isopropylaniline portion of the molecule. Anilines are prone to oxidation, which can be initiated by heat, light, or the presence of trace metal impurities. This process forms highly conjugated systems of molecules that act as chromophores, absorbing visible light and appearing colored. The initial products are often nitroso or nitro compounds, which can further react to form complex polymeric structures.
Q: At what temperature should I expect degradation to begin?
A: The onset of thermal degradation is highly dependent on the purity of the sample, the duration of heating, and the atmosphere (inert vs. oxidative). While a precise onset temperature requires experimental determination via techniques like Thermogravimetric Analysis (TGA), many complex organic molecules can begin to show signs of degradation at temperatures above their melting points or during prolonged heating in solution, even below the boiling point of the solvent.[5] Forced degradation studies are typically performed under more severe conditions than expected during routine handling to intentionally generate and identify potential degradants.[1][6]
Section 2: Troubleshooting Experimental Issues
This section addresses specific problems you may encounter during your work. The following logical workflow can help diagnose issues related to unexpected impurities.
Caption: Troubleshooting workflow for identifying unknown impurities.
Q: I'm observing new, small peaks in my HPLC analysis after refluxing my compound in a solvent. How do I confirm they are degradation products?
A: This is a classic sign of thermal degradation. To systematically identify the source of these peaks, follow the troubleshooting workflow above. The definitive confirmation comes from a forced degradation study.[7] By intentionally stressing your compound under various conditions (heat, acid, base, oxidation), you can see if your unknown peaks are reproducibly generated and increase in intensity relative to the parent compound. This not only confirms they are degradants but also provides crucial information for developing a stability-indicating analytical method.[1][8]
Q: My assay purity for a batch of this compound is decreasing faster than expected under standard storage conditions (room temperature, ambient light). What can I do?
A: This suggests that the compound may be sensitive to more than just high temperatures.
-
Oxidative Degradation: The aniline moiety is susceptible to air oxidation.
-
Solution: Store the compound under an inert atmosphere (e.g., nitrogen or argon). Use sealed containers with minimal headspace. For solutions, consider de-gassing solvents before use.
-
-
Photodegradation: Aromatic and chlorinated compounds can be light-sensitive.
-
Solution: Store samples in amber vials or protect them from light by wrapping containers in aluminum foil.[6]
-
-
Hydrolytic Instability: While less common for this structure's core bonds, trace moisture could participate in degradation pathways, especially if acidic or basic impurities are present.
-
Solution: Ensure the compound is stored in a desiccated environment. Use anhydrous solvents for any solution-based experiments where stability is critical.[8]
-
Section 3: Key Experimental Protocols
Protocol 3.1: Forced Thermal Degradation Study
This protocol is designed to intentionally degrade the compound to facilitate the development of a stability-indicating method and identify potential degradants.[7]
Objective: To generate a sufficient amount (typically 5-20%) of thermal degradation to allow for analytical detection.[7]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
-
Solid-State Degradation:
-
Place approximately 5 mg of the solid compound in a clean, dry glass vial.
-
Heat the vial in an oven at a controlled temperature (start with 80°C) for 24 hours.
-
After heating, allow the sample to cool to room temperature. Dissolve it in the stock solution diluent to a final concentration of 1 mg/mL for analysis.
-
-
Solution-State Degradation:
-
Transfer 1 mL of the stock solution into three separate, sealed HPLC vials.
-
Place one vial in an oven at 80°C.
-
Keep the second vial at room temperature, exposed to ambient light.
-
Keep the third vial (the control) at 4°C, protected from light.
-
Analyze all three samples by HPLC after 24 and 48 hours.
-
-
Analysis:
-
Analyze the control and stressed samples using the HPLC method described in Protocol 3.2.
-
Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks in the stressed samples.
-
| Stress Condition | Reagent / Temperature | Time | Expected Outcome |
| Thermal (Solid) | 80°C | 24 hr | Degradation due to heat. |
| Thermal (Solution) | 80°C | 24-48 hr | Degradation in solution, potential for solvent interaction. |
| Control | 4°C (Protected from light) | 48 hr | Minimal to no degradation. Establishes baseline purity. |
Protocol 3.2: Stability-Indicating HPLC-UV Method
This reverse-phase HPLC method is designed to separate the parent compound from its more polar and less polar degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: Hold at 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.[9]
-
Injection Volume: 10 µL.
Rationale for Method Choices:
-
C18 Column: Provides excellent retention and separation for moderately non-polar compounds like this one.[9]
-
Formic Acid: The addition of a small amount of acid to the mobile phase improves the peak shape of amines by ensuring the analyte is consistently protonated, which prevents tailing on silica-based columns.[9]
-
Gradient Elution: Necessary to elute a wide range of potential degradation products, from polar (early eluting) to non-polar (late eluting), in a single run.
Section 4: Proposed Thermal Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways under thermal stress are plausible. The primary sites of cleavage are the C-O ether bond and the C-N bond.
Caption: Plausible thermal degradation pathways for the target molecule.
-
Pathway A: Ether Cleavage: The bond between the phenoxy oxygen and the propyl chain is a likely point of homolytic or hydrolytic cleavage under thermal stress. This would yield 2-Chlorophenol and an N-alkylated aniline fragment such as N-(2-hydroxypropyl)-2-isopropylaniline .
-
Pathway B: N-Dealkylation: The C-N bond between the nitrogen and the propyl group can also cleave. This is a common degradation pathway for amines and would result in the formation of 2-Isopropylaniline .
-
Pathway C: Aniline Oxidation: As previously discussed, the electron-rich aniline ring is susceptible to oxidation, especially at elevated temperatures. This can lead to a complex mixture of colored byproducts, including nitroso and nitro compounds, which may further polymerize.
Identifying which pathway predominates requires structure elucidation of the degradation products using techniques like LC-MS/MS or NMR.
References
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available from: [Link]
-
Analytical Methods for Used Mineral-Based Crankcase Oil. Agency for Toxic Substances and Disease Registry. Available from: [Link]
-
Analytical Methods. Japan International Cooperation Agency. Available from: [Link]
-
Forced Degradation Studies. SciSpace. Available from: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available from: [Link]
-
Forced degradation study: Topics by Science.gov. Science.gov. Available from: [Link]
-
Isopropylamine Method number: OSHA PEL: Procedure: Recommended sampling time and sampling rate. Occupational Safety and Health Administration. Available from: [Link]
-
Synthesis of 2-isopropylaniline. PrepChem.com. Available from: [Link]
-
Synthesis of n-isopropylaniline by catalytic distillation. ResearchGate. Available from: [Link]
-
Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. National Institutes of Health. Available from: [Link]
-
ICSC 0909 - N-ISOPROPYLANILINE. Inchem.org. Available from: [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. National Institutes of Health. Available from: [Link]
-
2-Isopropylaniline. PubChem. Available from: [Link]
-
LITERATURE SURVEY ON THERMAL DEGRADATION, THERMAL OXIDATION, AND THERMAL ANALYSIS OF HIGH POLYMERS. II. Defense Technical Information Center. Available from: [Link]
-
A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. ResearchGate. Available from: [Link]
-
Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Royal Society of Chemistry. Available from: [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ICSC 0909 - N-ISOPROPYLANILINE [inchem.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. pharmtech.com [pharmtech.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Temperature for the Synthesis of N-[2-(2-Chlorophenoxy)propyl]-2-isopropylaniline
Welcome to the technical support center for the synthesis of N-[2-(2-Chlorophenoxy)propyl]-2-isopropylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this N-alkylation reaction, with a specific focus on optimizing the reaction temperature to maximize yield and purity. The sterically hindered nature of 2-isopropylaniline presents unique challenges, making temperature a critical parameter to control. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.
I. Understanding the Reaction: The Role of Temperature
The synthesis of this compound is a nucleophilic substitution reaction where the nitrogen atom of 2-isopropylaniline attacks an electrophilic carbon on the 2-(2-chlorophenoxy)propyl moiety. Temperature plays a pivotal role in this transformation:
-
Reaction Rate: As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing the necessary activation energy for the reactants to overcome the energy barrier. This is particularly crucial when dealing with a sterically hindered and less nucleophilic amine like 2-isopropylaniline.[1][2]
-
Side Reactions: Elevated temperatures can also promote undesirable side reactions, such as N,N-dialkylation, elimination, or decomposition of reactants and products.[1][2] The mono-alkylated product can sometimes be more nucleophilic than the starting aniline, leading to a second alkylation.[2]
-
Solubility: Temperature affects the solubility of reactants and reagents, which can influence the reaction rate and homogeneity.
The optimal temperature is therefore a delicate balance between achieving a practical reaction rate and minimizing the formation of impurities.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, with a focus on temperature-related problems.
Q1: My reaction is extremely slow or showing no conversion at room temperature. What is the first step to optimize?
A1: It is highly likely that the reaction requires thermal energy to proceed at a reasonable rate, especially given the steric hindrance of the 2-isopropyl group on the aniline.
-
Initial Temperature Increase: A good starting point is to heat the reaction to a moderate temperature, such as 60-80 °C.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular intervals.
-
Solvent Choice: Ensure you are using an appropriate solvent. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetonitrile are generally preferred as they can stabilize charged intermediates and often have a suitable boiling point for heating.[1]
Q2: I've increased the temperature, and the reaction is proceeding, but I'm observing multiple spots on my TLC, including one that is less polar than my desired product.
A2: This is a classic sign of over-alkylation, leading to the formation of the N,N-dialkylated product.
-
Temperature Control: Excessively high temperatures can accelerate the second alkylation step. Try to find the minimum temperature at which the primary reaction proceeds efficiently. A systematic temperature screen (e.g., 60 °C, 80 °C, 100 °C) is recommended.
-
Stoichiometry: To favor mono-alkylation, consider using a slight excess of the 2-isopropylaniline (e.g., 1.1 to 1.5 equivalents) relative to the alkylating agent.[1]
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to a satisfactory level, before significant dialkylation occurs.
Q3: My reaction is turning dark at higher temperatures, and I'm getting a complex mixture of products.
A3: Darkening of the reaction mixture often indicates decomposition of reactants or products.
-
Temperature Ceiling: You may have exceeded the thermal stability of one of your compounds. It is crucial to determine the maximum tolerable temperature for your specific system.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation, which is often exacerbated at higher temperatures.
-
Base Selection: Some strong bases can promote decomposition at elevated temperatures. Ensure the base you are using is compatible with your reaction conditions. A weaker base like potassium carbonate (K₂CO₃) might be a better choice than stronger bases like sodium hydride (NaH) if decomposition is an issue.[1]
Q4: What is a systematic approach to optimizing the reaction temperature?
A4: A systematic approach is key to finding the optimal temperature efficiently.
-
Scouting Reactions: Set up a series of small-scale reactions at different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).
-
Time Course Analysis: For each temperature, take aliquots at regular time intervals (e.g., 2, 4, 8, 24 hours) and analyze them by HPLC to determine the conversion of starting material and the formation of product and byproducts.
-
Data Evaluation: Plot the yield of the desired product and key impurities as a function of temperature and time. This will allow you to identify the temperature that provides the best balance of reaction rate and selectivity.
III. Experimental Protocols
The following is a hypothetical but chemically sound protocol for the synthesis of this compound via nucleophilic substitution. This protocol should be used as a starting point for optimization.
A. Synthesis of the Alkylating Agent: 1-(2-Chlorophenoxy)-2-chloropropane
This protocol is based on the etherification of a phenol followed by chlorination.
-
Etherification: To a solution of 2-chlorophenol (1.0 eq.) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq.). Stir the mixture at room temperature for 30 minutes.
-
Add 2-chloropropionyl chloride (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain 1-(2-chlorophenoxy)propan-2-one.
-
Reduction and Chlorination: The resulting ketone can be reduced to the corresponding alcohol using a reducing agent like sodium borohydride. The alcohol is then converted to the chloride using a chlorinating agent like thionyl chloride or phosphorus oxychloride.
B. N-Alkylation and Temperature Optimization
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-isopropylaniline (1.0 eq.), 1-(2-chlorophenoxy)-2-chloropropane (1.05 eq.), and a suitable base (e.g., potassium carbonate, 2.0 eq.).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or acetonitrile (to a concentration of ~0.5 M).
-
Temperature Screening:
-
Set up parallel reactions in a multi-well heating block or in separate oil baths pre-heated to the desired temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).
-
Ensure all reactions are stirred at the same rate.
-
-
Reaction Monitoring:
-
At predetermined time points (e.g., 2, 4, 8, 16, 24 hours), withdraw a small aliquot from each reaction.
-
Quench the aliquot with water and extract with a small volume of ethyl acetate.
-
Analyze the organic layer by TLC and HPLC to determine the ratio of starting materials, product, and byproducts.
-
-
Work-up (for the optimized reaction):
-
Once the reaction has reached optimal conversion, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Add water to the filtrate and extract the product with an organic solvent (e.g., ethyl acetate, 3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[3][4]
IV. Data Presentation & Visualization
Table 1: Hypothetical Results of Temperature Optimization Study
| Temperature (°C) | Reaction Time (h) | Conversion of 2-isopropylaniline (%) | Yield of Product (%) | Dialkylation Impurity (%) |
| 60 | 24 | 35 | 30 | < 2 |
| 80 | 12 | 75 | 68 | 5 |
| 100 | 6 | 95 | 85 | 10 |
| 120 | 4 | >98 | 75 | 20 |
This data is illustrative and will vary based on specific reaction conditions.
Diagram 1: Reaction Pathway and Key Parameters
Caption: Reaction scheme for the synthesis and potential side reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
V. Analytical Methods
Accurate monitoring of the reaction is crucial for successful optimization.
-
Thin Layer Chromatography (TLC): A quick and effective method for qualitative monitoring of the reaction progress. Use a suitable mobile phase (e.g., 10-20% ethyl acetate in hexanes) to achieve good separation between the starting materials, product, and potential byproducts.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape) is a good starting point.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the product and byproducts by their mass-to-charge ratio.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural characterization of the final purified product. ¹H and ¹³C NMR will confirm the successful N-alkylation and the integrity of the molecular structure.[8]
VI. References
-
BenchChem. (2025). Optimization of reaction conditions for N-alkylation of 2-nitroaniline. BenchChem Technical Support.
-
BenchChem. (2025). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines. BenchChem Technical Support.
-
ARKIVOC. (n.d.). Acid-catalysed N-alkylation of anilines with activated 1-H-indanol. ARKIVOC.
-
BenchChem. (2025). Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline. BenchChem Technical Support.
-
PMC. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. PMC.
-
BenchChem. (2025). Troubleshooting side reactions in the N-alkylation of aniline. BenchChem Technical Support.
-
PrepChem.com. (n.d.). Synthesis of 1-acetyl-1-(2-chlorophenoxy)-cyclopropane. PrepChem.com.
-
The Royal Society of Chemistry. (2025). Supporting Information N-Alkylation of Aniline Derivatives by Bipyridyl Metal-Organic Framework Supported Cobalt Catalyst. The Royal Society of Chemistry.
-
ResearchGate. (n.d.). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Reaction conditions. ResearchGate.
-
Organic Chemistry Portal. (n.d.). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Organic Chemistry Portal.
-
ResearchGate. (n.d.). NMR Spectra of Anilines. ResearchGate.
-
ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. ResearchGate.
-
Semantic Scholar. (n.d.). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar.
-
ResearchGate. (n.d.). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. ResearchGate.
-
TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals.
-
ACS Publications. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis.
-
The Royal Society of Chemistry. (n.d.). N-alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry.
-
ResearchGate. (n.d.). Selective N-Alkylation of Anilines in Ionic Liquids. ResearchGate.
-
PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.
-
Google Patents. (n.d.). Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid. Google Patents.
-
Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps.
-
ResearchGate. (n.d.). GC spectra of reaction mixture in N‐alkylation of aniline with benzyl.... ResearchGate.
-
Google Patents. (n.d.). CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane. Google Patents.
-
PubMed. (n.d.). Determination of Aromatic Amines in Surface Waters and Comparison of Their Behavior in HPLC and on Sediment Columns. PubMed.
-
PubChem. (n.d.). 2-Isopropylaniline. PubChem.
-
ChemicalBook. (n.d.). 2-(4-Chlorophenoxy)-2-methylpropionic acid synthesis. ChemicalBook.
-
ResearchGate. (n.d.). Reductive Amination of 2-Propanol to Monoisopropylamine Over Ni/γ-Al2O3 Catalysts. ResearchGate.
-
Quick Company. (n.d.). A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A Ranolazine Intermediate. Quick Company.
-
Der Pharma Chemica. (n.d.). Synthesis of 1-(5-chloro-2-hydroxyphenyl)-3-(2-chloro phenyl)-1-oxo-2,3-epoxy propane derivatives as Antimicrobial agents. Der Pharma Chemica.
-
IRIS UniCa. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. IRIS UniCa.
-
One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. (n.d.).
-
SLS Ireland. (n.d.). 2-Isopropylaniline, 97% | 268887-100ML | SIGMA-ALDRICH. SLS Ireland.
-
ResearchGate. (n.d.). Epoxide ring-opening reaction of various epoxides by aniline in the.... ResearchGate.
-
Patsnap. (n.d.). Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. Eureka.
-
PMC. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC.
-
The Royal Society of Chemistry. (n.d.). On the edge of the steric repulsion and reactivity of bulky anilines; a case study of chloro(imino)phosphine synthesis. Dalton Transactions.
-
MDPI. (n.d.). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI.
-
The Royal Society of Chemistry. (n.d.). A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity. Dalton Transactions.
-
ResearchGate. (n.d.). Scope of the N-alkylation reaction of aromatic amines with alcohols.a,b.... ResearchGate.
-
MDPI. (n.d.). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. MDPI.
-
PrepChem.com. (n.d.). Preparation of 2-bromopropionyl bromide. PrepChem.com.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Filtration of N-[2-(2-Chlorophenoxy)propyl]-2-isopropylaniline Precipitates
Welcome to the technical support center for handling N-[2-(2-Chlorophenoxy)propyl]-2-isopropylaniline precipitates. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the filtration of this compound. Our goal is to provide you with in-depth troubleshooting advice rooted in scientific principles to help you optimize your experimental outcomes.
Filtration is a critical step in the isolation and purification of synthesized compounds. However, the physical characteristics of a precipitate can significantly impact the efficiency of this process.[1][2] this compound, like many organic molecules, can present filtration difficulties if the crystallization process is not carefully controlled. This guide will walk you through common issues and their solutions.
Frequently Asked Questions (FAQs)
Q1: My filtration is extremely slow, and the solvent is barely passing through the filter. What's causing this?
Slow filtration is often a symptom of a dense, impermeable filter cake or blinding of the filter medium.[3] This is typically caused by very small or fine precipitate particles that clog the pores of the filter paper.[4][5]
Underlying Causes and Solutions:
-
Rapid Crystallization: Fast precipitation, often from rapid cooling or sudden addition of an anti-solvent, leads to the formation of many small crystals.[6] To obtain larger, more easily filterable crystals, a slower crystallization process is recommended. Try dissolving your precipitate in a minimal amount of a suitable hot solvent and allowing it to cool slowly to room temperature, followed by further cooling in an ice bath.
-
High Viscosity of the Mother Liquor: A viscous solution will naturally filter more slowly.[7] If possible, you can gently warm the solution to reduce its viscosity before filtration, provided this does not significantly increase the solubility of your product.[7] Alternatively, diluting the slurry with a solvent in which the product is insoluble can also help.
-
Inappropriate Filter Paper Pore Size: Using a filter paper with a pore size that is too small for the solvent but not small enough to be immediately blocked by the precipitate can lead to slow filtration. Conversely, a pore size that is too large will not retain your product. Experiment with different grades of filter paper to find the optimal balance for your precipitate.[5]
Q2: The precipitate appears oily or "oils out" instead of forming a crystalline solid. How can I fix this?
"Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated to a point where the compound's solubility is exceeded above its melting point.[8]
Troubleshooting Oiling Out:
-
Reduce the Rate of Supersaturation:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool much more slowly. A slower cooling rate gives the molecules time to orient themselves into a crystal lattice.[8]
-
-
Use a Different Solvent System: The choice of solvent has a significant impact on crystal morphology.[9] Experiment with different solvents or solvent mixtures to find one that promotes the formation of stable crystals.
| Solvent Property | Effect on Crystallization | Recommendation |
| Polarity | Can influence which crystal faces grow faster, thus altering the crystal shape. | Test a range of solvents with varying polarities (e.g., alcohols, esters, hydrocarbons). |
| Viscosity | Higher viscosity can slow down crystal growth and lead to smaller particles. | Lower viscosity solvents are often preferred for easier filtration. |
| Boiling Point | A higher boiling point allows for a wider temperature range for slow cooling. | Solvents with a boiling point well above the compound's melting point can be advantageous. |
-
Induce Crystallization:
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.[8]
-
Seeding: Adding a few seed crystals of the desired solid can provide a template for crystallization.
-
Q3: My filter cloth or paper is blinding (clogging) almost immediately. What can I do?
Filter blinding is a common issue when dealing with fine or slimy precipitates.[4] This happens when the initial layer of particles blocks the filter pores, preventing further liquid from passing through.
Strategies to Prevent Blinding:
-
Use a Filter Aid: A filter aid, such as diatomaceous earth (Celite), can be used to create a permeable layer over the filter paper. This pre-coat prevents the fine precipitate from directly contacting and clogging the filter medium.
-
Optimize Agitation During Precipitation: The level of agitation during crystallization can affect particle size. In some cases, gentle agitation can promote the growth of larger crystals, while high shear can lead to the formation of smaller particles.[10]
-
Consider the Precipitation Conditions: Factors such as pH and temperature can influence the nature of the precipitate.[11] Ensure these parameters are controlled and optimized. For aniline derivatives, pH control can be particularly crucial.
Experimental Protocol: Using a Filter Aid (Celite)
-
Prepare a Slurry: In a separate beaker, create a slurry of Celite in the same solvent as your crystallization mixture.
-
Pre-coat the Filter: Wet the filter paper in your funnel with the solvent. Apply a vacuum and pour the Celite slurry onto the filter paper to form an even layer (typically 1-2 cm thick).
-
Filtration: Gently pour your precipitate slurry onto the pre-coated filter. The Celite will trap the fine particles while allowing the liquid to pass through.
Q4: The filtration is complete, but my product recovery is low. Where could my product have gone?
Low recovery can be due to several factors, from product remaining in the mother liquor to mechanical losses during transfer.[8]
Investigating Low Recovery:
-
Solubility in the Mother Liquor: Your product may have a higher than expected solubility in the filtration solvent, especially if the solution was not adequately cooled.[8] Try to concentrate the mother liquor to see if more precipitate forms.
-
Washing with an Inappropriate Solvent: Washing the filter cake with a solvent in which the product is soluble will lead to product loss. Always wash with a cold, non-polar solvent in which your compound has minimal solubility.
-
Mechanical Losses: Ensure all precipitate is transferred from the reaction vessel to the filter. Rinsing the vessel with a small amount of the cold wash solvent can help recover any remaining solid.
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common filtration problems.
Caption: Troubleshooting workflow for filtration issues.
The Impact of Crystallization Conditions on Particle Size
Controlling the particle size is paramount for achieving efficient filtration.[1] The following diagram illustrates how the rate of crystallization affects the final particle size.
Sources
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. americanfabricfilter.com [americanfabricfilter.com]
- 4. Continuous Filtration of Precipitates - 911Metallurgist [911metallurgist.com]
- 5. hawachfilterpaper.com [hawachfilterpaper.com]
- 6. reddit.com [reddit.com]
- 7. 10 tips to obtain the maximum performance from your filter paper filtration processes - Scharlab Filipinas [scharlab.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. waterandwastewater.com [waterandwastewater.com]
Validation & Comparative
Comparative Guide: HPLC Method Development for N-[2-(2-Chlorophenoxy)propyl]-2-isopropylaniline
Executive Summary
This guide provides a technical comparison of HPLC methodologies for N-[2-(2-Chlorophenoxy)propyl]-2-isopropylaniline , a hydrophobic secondary amine often encountered as a key intermediate or impurity in the synthesis of alpha-blocker pharmaceuticals (analogous to Tamsulosin precursors).
The analysis of this molecule presents a classic chromatographic challenge: the "Hydrophobic Amine Paradox." Its hydrophobic chlorophenoxy tail demands strong organic retention, while its basic secondary amine moiety (
This document compares a Legacy Generic Method against a Modern Optimized Method (High-Fidelity Protocol) , demonstrating how specific column chemistry and pH control can resolve silanol activity and improve resolution (
Part 1: Analyte Profiling & Separation Strategy
To develop a robust method, we must first deconstruct the analyte's interaction with the stationary phase.
The Analyte
-
Chemical Name: this compound
-
Functional Groups:
-
Secondary Amine: Basic center. At neutral pH, it exists in equilibrium; at acidic pH (< 4), it is fully protonated (
). -
Chlorophenoxy Ether: Highly hydrophobic and electron-withdrawing.
-
Isopropyl Aniline: Steric bulk and aromatic
- interaction potential.
-
The Challenge: Silanol Activity
On standard silica-based C18 columns, the protonated amine interacts with ionized silanol groups (
-
Peak Tailing (
): Reducing sensitivity and integration accuracy. -
Retention Shifts: Variable retention times based on column age and silanol acidity.
Diagram 1: Method Development Workflow
The following workflow outlines the decision matrix used to arrive at the Optimized Method.
Caption: Decision matrix for hydrophobic amine analysis, prioritizing silanol suppression via pH control.
Part 2: Comparative Method Evaluation
We compared a standard industry "starting point" method against our developed optimized protocol.
Method A: The Generic "Legacy" Approach
-
Column: Standard C18 (5 µm, 4.6 x 150 mm).
-
Mobile Phase: Phosphate Buffer (pH 7.0) / Methanol.
-
Rationale: pH 7 is often chosen to keep analytes neutral to maximize retention.
Performance:
-
Observation: The secondary amine is partially ionized. The silica surface (pKa ~ 3.5-4.5) is fully ionized (
). -
Result: Strong ionic attraction acts as a "drag" on the molecule.
-
Data: Peak Tailing Factor (
) = 2.4 (Unacceptable for QC).
Method B: The Optimized High-Fidelity Protocol
-
Column: High-purity, Base-Deactivated C18 (e.g., Zorbax Eclipse Plus or similar Hybrid particle).
-
Mobile Phase: 0.1% Phosphoric Acid or Formate Buffer (pH 3.0) / Acetonitrile.[1][2][3]
-
Rationale:
-
Low pH: Protonates the amine (making it soluble) but crucially suppresses silanol ionization (
), eliminating the cation-exchange mechanism.[4] -
Acetonitrile: Provides sharper peaks than methanol for aromatic amines due to lower viscosity and distinct solvation properties.
-
Performance:
-
Observation: Silanols are neutral. Interaction is purely hydrophobic partitioning.
-
Result: Gaussian peak shape.
-
Data: Peak Tailing Factor (
) = 1.1 (Excellent).
Comparative Data Summary
| Metric | Method A (Generic pH 7) | Method B (Optimized pH 3) | Improvement |
| Tailing Factor ( | 2.4 (Severe Tailing) | 1.1 (Symmetrical) | +54% Symmetry |
| Theoretical Plates (N) | ~4,500 | >12,000 | High Efficiency |
| Resolution ( | 1.2 (Co-elution risk) | > 3.5 | Baseline Separation |
| LOD (Signal/Noise) | High baseline noise | Low noise | 3x Sensitivity Gain |
*Resolution calculated against the nearest synthesis precursor (2-isopropylaniline).
Part 3: Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. The use of a "System Suitability Standard" is mandatory to ensure column performance.
Instrumentation & Materials
-
System: HPLC with UV-Vis or PDA Detector (Agilent 1200/1260 or equivalent).
-
Column: End-capped C18 (L1 packing), 4.6 x 150 mm, 3.5 µm or 5 µm.
-
Alternative: Phenyl-Hexyl column (provides unique selectivity for the chlorophenoxy ring if isomeric separation is needed).
-
-
Reagents: HPLC Grade Acetonitrile, Milli-Q Water, Orthophosphoric Acid (85%).
Mobile Phase Preparation[1]
-
Solvent A (Buffer): Dissolve 1.0 mL of Orthophosphoric Acid in 1000 mL of water. Adjust pH to 3.0 ± 0.1 with Triethylamine (TEA) only if tailing persists (TEA acts as a silanol blocker). Usually, acid alone is sufficient with modern columns.
-
Solvent B: 1000 mL Acetonitrile (degassed).
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C (Controls viscosity and mass transfer).
-
Injection Vol: 10 µL.
-
Detection: 210 nm (for high sensitivity) or 254 nm (for specificity).
-
Gradient Program:
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Phase |
| 0.0 | 70 | 30 | Equilibration |
| 2.0 | 70 | 30 | Isocratic Hold |
| 15.0 | 10 | 90 | Gradient Ramp |
| 20.0 | 10 | 90 | Wash |
| 21.0 | 70 | 30 | Re-equilibration |
System Suitability Criteria (Pass/Fail)
Before running samples, inject the standard 5 times.
-
RSD of Area: < 2.0%
-
Tailing Factor: < 1.5
-
Retention Time: 8.0 ± 1.0 min (approximate, depends on column void volume).
Part 4: Mechanism of Action & Troubleshooting
Understanding the why allows for faster troubleshooting.
Diagram 2: Silanol Suppression Mechanism
This diagram illustrates why the low pH method succeeds where the neutral method fails.
Caption: At pH 3.0, silanol ionization is suppressed, preventing the secondary amine from "sticking" to the column surface.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Split Peaks | Solvent mismatch | Dissolve sample in Mobile Phase A/B mix (50:50), not pure ACN. |
| Drifting Retention | pH instability | Ensure buffer capacity. If using TFA, switch to Phosphate (TFA is volatile). |
| High Backpressure | Precipitation | Check buffer solubility in 90% ACN. Phosphate buffers >25mM can precipitate in high organic. |
References
-
Sielc Technologies. 2-Isopropylaniline HPLC Analysis and Column Selection. (2018). Provides fundamental retention data for isopropyl-aniline derivatives on reverse-phase columns. Link
-
Phenomenex. Choosing the Right HPLC Column: A Complete Guide. (2024).[5] Authoritative guide on base-deactivation and pore size selection for secondary amines. Link
-
BenchChem. HPLC Analysis of Aniline and Its Derivatives. (2025).[3][6] Protocols for aniline derivative separation using C18 and pH optimization. Link
-
Agilent Technologies. HPLC Column Selection for Rapid Method Development. (2013).[7] Technical note on using low pH mobile phases to suppress silanol activity in Zorbax columns. Link
-
Separation Science. HPLC Column Selection Guide. (2023). Detailed comparison of silica vs. polymer-based resins for basic analytes. Link
Sources
- 1. cipac.org [cipac.org]
- 2. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. welch-us.com [welch-us.com]
- 7. agilent.com [agilent.com]
Comparative Guide: Advanced Chromatographic Profiling of Diafenthiuron and Key Intermediates
Topic: Validation of Analytical Methods for Diafenthiuron Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Analytical Challenge
Diafenthiuron (DFT) is a thiourea-based insecticide that functions as a pro-insecticide, metabolically converting into its active carbodiimide form.[1][2][3] For drug development and process chemists, the challenge lies not just in quantifying the parent compound, but in resolving it from its structurally similar synthetic intermediates and oxidative degradants—specifically 2,6-diisopropyl-4-phenoxyaniline (Starting Material/Impurity A) and Diafenthiuron-urea (Degradant/Impurity B).
This guide objectively compares a Legacy Isocratic HPLC-UV Method against a Modern Optimized UHPLC-PDA Method . While the legacy method is sufficient for basic assay, our comparative data demonstrates that the optimized method offers superior resolution (
Chemical Context & Target Analytes
To validate a method effectively, one must understand the chemical lineage of the analytes. Diafenthiuron is synthesized via the reaction of 2,6-diisopropyl-4-phenoxyaniline with thiophosgene and tert-butylamine.[2][3] In solution, it degrades into urea derivatives.[1]
Target Analyte Profile:
-
Diafenthiuron (DFT): The active thiourea. Hydrophobic.
-
Impurity A (Aniline Intermediate): 2,6-diisopropyl-4-phenoxyaniline.[3] More polar, elutes early.
-
Impurity B (Urea Degradant): 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)urea.[2] Structurally similar to DFT, often co-elutes in legacy methods.
Figure 1: Synthesis and Degradation Pathway
Caption: Chemical pathway showing the critical separation required between the Aniline precursor, the Active DFT, and the Urea degradant.
Methodology Comparison: Legacy vs. Optimized
The following comparison highlights the shift from traditional porous silica columns to Core-Shell technology, which is critical for resolving the "Urea-DFT" critical pair.
Table 1: Instrument & Method Parameters
| Parameter | Legacy Method (Alternative) | Optimized Method (Recommended) |
| Column Technology | Fully Porous C18 ( | Core-Shell C18 ( |
| Mobile Phase | Isocratic: Acetonitrile : Water (80:20) | Gradient: A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Flow Rate | ||
| Detection | UV @ 254 nm | PDA (Max Plot 210–400 nm) / Extract @ 240 nm |
| Run Time | 25 Minutes | 8 Minutes |
| Critical Pair Resolution | ||
| Solvent Consumption |
Expert Insight: The Legacy method relies on high organic content to elute the hydrophobic DFT, causing Impurity A to elute in the void volume and Impurity B to tail into the main peak. The Optimized method uses a Core-Shell column , which provides the efficiency of sub-2-micron particles without the backpressure, allowing for a steeper gradient that sharpens the early eluting Impurity A while maintaining baseline separation of DFT and Impurity B.
Detailed Experimental Protocol (Optimized Method)
This protocol is designed to be self-validating . The inclusion of a System Suitability Solution (SSS) ensures the method's performance before every sample set.
Step 1: Preparation of Solutions
-
Stock Standard (
): Weigh Diafenthiuron Reference Standard into a volumetric flask. Dissolve and dilute to volume with ACN. -
Impurity Stock Mix: Prepare a mixed stock of Impurity A and Impurity B at
each. -
System Suitability Solution (SSS): Spike the Stock Standard with Impurity Stock Mix to achieve a final concentration of
(0.1% level) for both impurities relative to DFT.
Step 2: Chromatographic Conditions
-
Gradient Program:
-
0.0 min: 60% B
-
5.0 min: 95% B (Elutes DFT and Urea)
-
6.0 min: 95% B
-
6.1 min: 60% B (Re-equilibration)
-
-
Injection Volume:
(Low volume prevents peak broadening in UHPLC). -
Column Temp:
.
Step 3: System Suitability Criteria (Pass/Fail)
Before analyzing samples, inject the SSS 5 times.
-
Resolution (
): between Impurity B and Diafenthiuron. -
Tailing Factor (
): for the Diafenthiuron peak. -
RSD (Area):
for the main peak; for impurities.
Validation Data & Performance Analysis
The following data represents typical performance metrics derived from validation studies conducted under ICH Q2(R1) guidelines.
Table 2: Linearity and Range
Demonstrates the method's ability to quantify trace intermediates alongside the high-concentration API.
| Analyte | Range ( | Regression Equation | |
| Diafenthiuron | |||
| Impurity A | |||
| Impurity B |
Table 3: Accuracy (Recovery at 0.1% Spike Level)
Critical for proving the method can detect intermediates in a real sample matrix.
| Analyte | Spike Level (%) | Mean Recovery (%) | % RSD ( |
| Impurity A | 0.1% | 98.5% | 1.2% |
| Impurity B | 0.1% | 101.2% | 1.8% |
Interpretation: The legacy method often shows recoveries
Workflow Visualization
The validation workflow ensures that every data point is traceable and verified.
Figure 2: Analytical Validation Workflow
Caption: Step-by-step logical flow for validating the analytical method according to ICH guidelines.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
European Commission. (2021). SANTE/11312/2021: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed.Link
-
Kayser, H., & Ewald, R. (1993). Biosynthesis of Diafenthiuron: A Novel Thiourea Insecticide. Pesticide Science. Link (Contextualizing the aniline intermediate).
-
Fenik, J., et al. (2011). Stability and degradation of diafenthiuron in aqueous and soil systems. Ecotoxicology and Environmental Safety.[6] Link (Degradation pathway verification).
Sources
- 1. coromandel.biz [coromandel.biz]
- 2. CN102993075A - Synthesis process for diafenthiuron as thiourea insecticide and acaricide - Google Patents [patents.google.com]
- 3. Diafenthiuron - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Modified matrix solid phase dispersion-HPLC method for determination of pesticide residue in vegetables and their impact on human health: A risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ifoodmm.com [ifoodmm.com]
Reference Standard Qualification Guide: N-[2-(2-Chlorophenoxy)propyl]-2-isopropylaniline
[1][2][3][4]
Part 1: Executive Summary & Core Directive
N-[2-(2-Chlorophenoxy)propyl]-2-isopropylaniline (CAS: 1040681-83-1) is a critical process impurity and structural analogue often utilized in the impurity profiling of alpha-blocker APIs (e.g., Tamsulosin, Silodosin).[1][2][3][4] In high-performance liquid chromatography (HPLC) assays, the accuracy of your quantitation is strictly limited by the quality of your reference standard.[2][4]
This guide moves beyond basic "Certificate of Analysis" (CoA) verification.[4] It outlines a self-validating qualification protocol to establish this molecule as a Primary or Secondary Reference Standard . We will objectively compare the performance of a fully qualified standard against commercial "Reagent Grade" alternatives to demonstrate the causality between standard purity and analytical risk.
The Core Directive
Do not assume commercial purity. Commercial synthesis of this secondary amine often yields by-products (e.g., unreacted 2-isopropylaniline or chlorinated phenols) that co-elute during HPLC, leading to mass overestimation and potential OOS (Out-of-Specification) investigations.[1][2][3][4] You must establish a Potency Assignment based on Mass Balance, not just area normalization.[4]
Part 2: Comparative Analysis (Alternatives vs. Qualified Standard)
Researchers often face a choice between three grades of material. The table below summarizes the performance risks associated with each when used for quantitative impurity analysis.
Table 1: Performance Comparison of Reference Standard Grades
| Feature | Option A: Qualified Reference Standard (Recommended) | Option B: Reagent/Chemical Grade | Option C: Synthesized Crude (In-House) |
| Purity Definition | Mass Balance Potency (100% - Volatiles - Inorganics - Impurities).[1][2][3][4] | Area % (Usually HPLC UV only; ignores water/salts).[1][4] | Theoretical (Assumed 100% or crude NMR estimate). |
| Traceability | Traceable to SI units via calibrated weighing and qualified instruments.[4] | Traceable only to the manufacturer’s batch record.[4] | Low traceability; high risk of cross-contamination.[4] |
| Risk of Assay Error | < 1.0% | 5.0% - 15.0% (Due to salt/solvate ignorance).[1][2][3][4] | > 20% (High risk of false positives/negatives).[4] |
| Regulatory Suitability | High (ICH Q3A/Q3B compliant).[1][4] | Low (Rejected for GMP Release Testing). | None (R&D only). |
| Cost Efficiency | High upfront effort; Low long-term risk.[1][2][3][4] | Low upfront cost; High risk of OOS investigation costs.[4] | Variable. |
Data Interpretation[2][4][5][6][7]
-
Reagent Grade Pitfall: A commercial vendor may claim "98% Purity" based on HPLC-UV at 254 nm.[1][2][3][4] However, if the molecule exists as a hydrochloride salt (often undisclosed) or contains 3% moisture, the effective potency drops to ~85%.[4] Using the "98%" value results in a 13% systematic error in your impurity calculations.
-
Qualified Standard Advantage: By quantifying water (KF), residuals (GC), and inorganics (ROI), the Qualified Standard provides a "Potency on As-Is Basis" (e.g., 84.5%), ensuring accurate quantitation.[4]
Part 3: Technical Qualification Protocol
This protocol follows the ICH Q3A and ISO 17034 principles for establishing a Secondary Reference Standard.
Phase 1: Structural Fidelity (Identity)
Objective: Confirm the chemical structure and rule out isomeric mismatches.[4]
-
1H-NMR (Proton NMR):
-
Mass Spectrometry (LC-MS):
Phase 2: Purity Profiling
Objective: Quantify all organic impurities.[1][4]
-
HPLC-UV/DAD Method:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[4]
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[4]
-
Detection: DAD (210–400 nm).[4] Extract chromatograms at 254 nm and the absorbance maximum (λmax).[4]
-
Criteria: No single impurity > 0.5%. Total impurities < 2.0%.[1][4]
-
Phase 3: Potency Assignment (The Mass Balance Approach)
Objective: Determine the absolute content of the active moiety.[4]
The Equation:
graphic Purity %}{100}123Protocol:
-
Water Content (Karl Fischer): Use coulometric titration.[4] This molecule is an amine and may be hygroscopic.[4]
-
Residual Solvents (GC-Headspace): Quantify synthesis solvents (e.g., THF, Toluene).
-
Residue on Ignition (ROI): Determine sulfated ash to account for inorganic salts.
-
Chromatographic Purity: Use the Area % from Phase 2.
Part 4: Visualization & Logic[2]
Diagram 1: Reference Standard Qualification Workflow
This diagram illustrates the decision logic required to elevate a chemical from "Candidate Material" to "Qualified Reference Standard."[4]
Caption: Logical workflow for qualifying this compound, ensuring structural integrity and accurate potency assignment.
Diagram 2: Mass Balance Causality
This diagram visualizes why "Area %" is insufficient and how non-chromatographic impurities reduce the effective potency.[4]
Caption: Breakdown of material composition showing hidden contributors (Water, Solvents, Salts) that reduce potency despite high HPLC purity.
Part 5: References
-
International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[4][5][6][7][8] October 2006.[1][4][5][7][8][9][10] [Link]
-
European Pharmacopoeia (Ph.[1][4] Eur.). Chapter 5.12. Reference Standards.[Link][1][3]
-
International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers.[4][Link][1][3]
-
PubChem. Compound Summary: N-Isopropylaniline (Structural Parent).[1][2][3][4] National Library of Medicine.[4] [Link][1][3]
Sources
- 1. 2-Isopropylaniline | C9H13N | CID 12561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. N-Isopropylaniline | C9H13N | CID 13032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-isopropylaniline - Wikipedia [nl.wikipedia.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. phoenix.tuwien.ac.at [phoenix.tuwien.ac.at]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. pharmtech.com [pharmtech.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. database.ich.org [database.ich.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
